Benastatin B
Description
This compound has been reported in Streptomyces with data available.
structure given in first source; isolated from Streptomyces
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,7,9,11-tetrahydroxy-13,13-dimethyl-8-oxo-3-pentyl-5,6-dihydrobenzo[a]tetracene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30O7/c1-4-5-6-7-14-10-15-8-9-17-18(22(15)27(34)23(14)29(36)37)13-20-25(26(17)33)28(35)24-19(30(20,2)3)11-16(31)12-21(24)32/h10-13,31-34H,4-9H2,1-3H3,(H,36,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUKMCLKFEWEFSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=C(C(=C2C(=C1)CCC3=C(C4=C(C=C32)C(C5=C(C4=O)C(=CC(=C5)O)O)(C)C)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90160849 | |
| Record name | Benastatin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90160849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138968-86-2 | |
| Record name | Benastatin B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138968862 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benastatin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90160849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Benastatin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benastatin B is a member of the benastatin family of natural products, which are polyketides produced by Streptomyces species.[1][2] These compounds have garnered interest in the scientific community due to their biological activities, particularly their potent inhibitory effects on Glutathione S-Transferases (GSTs).[3][4] This in-depth technical guide serves to elucidate the core mechanism of action of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its biochemical interactions and cellular effects.
Core Mechanism of Action: Inhibition of Glutathione S-Transferase
The primary molecular target of this compound is Glutathione S-Transferase (GST), a family of enzymes pivotal in cellular detoxification processes by catalyzing the conjugation of glutathione (GSH) to a wide array of xenobiotic and endogenous electrophilic compounds.[3]
Inhibition Kinetics
This compound exhibits a mixed-type inhibition profile against GST. Specifically, it acts as a competitive inhibitor with respect to the electrophilic substrate, 3,4-dichloronitrobenzene (DCNB), and as a noncompetitive inhibitor with respect to glutathione (GSH). This dual inhibitory mechanism suggests that this compound binds to the active site of GST, likely at or near the binding site for the electrophilic substrate, thereby preventing its conjugation with GSH. The noncompetitive inhibition with respect to GSH indicates that the binding of this compound does not directly compete with GSH binding, but rather affects the enzyme's catalytic efficiency.
Quantitative Data
The inhibitory potency of this compound against Glutathione S-Transferase has been quantified through the determination of its inhibition constants (Ki).[3]
| Inhibitor | Substrate | Inhibition Type | Ki (M) |
| This compound | 3,4-dichloronitrobenzene (DCNB) | Competitive | 3.7 x 10⁻⁶ |
| This compound | Glutathione (GSH) | Noncompetitive | 4.2 x 10⁻⁶ |
Downstream Cellular Effects: Induction of Apoptosis and Cell Cycle Arrest
While direct inhibition of GST is the primary biochemical mechanism of this compound, studies on the closely related Benastatin A suggest that this class of compounds can induce significant downstream cellular effects, including apoptosis and cell cycle arrest.[4][5][6] It is important to note that while Benastatin A and B are both recognized as apoptosis inducers, one study on Benastatin A has suggested that its apoptotic effects may be independent of its GST inhibitory activity.[4][5][6] Further research is needed to definitively establish the causal link between GST inhibition by this compound and the induction of these cellular pathways.
Apoptosis Induction
Benastatin A has been shown to induce apoptosis in mouse colon 26 adenocarcinoma cells, as evidenced by DNA fragmentation.[5][6] This programmed cell death is a crucial mechanism for eliminating damaged or cancerous cells. The induction of apoptosis by benastatins suggests their potential as anticancer agents.
Cell Cycle Arrest
In addition to apoptosis, Benastatin A has been observed to cause cell cycle arrest at the G1/G0 phase in mouse colon 26 cells.[5][6] This indicates that benastatins can halt the proliferation of cancer cells by interfering with the cell division cycle.
Signaling Pathways
The precise signaling pathways modulated by this compound are still under investigation. However, based on the observed induction of apoptosis and cell cycle arrest by Benastatin A, it is plausible that this compound may influence key regulatory pathways involved in these processes. The inhibition of GST can lead to an accumulation of reactive oxygen species (ROS) and other electrophilic compounds, which are known to trigger stress-activated protein kinase (SAPK) pathways, such as the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways, ultimately leading to apoptosis.
Figure 1: Proposed signaling pathway for this compound's mechanism of action.
Experimental Protocols
Glutathione S-Transferase (GST) Inhibition Assay
This protocol is a generalized method for determining the inhibitory activity of this compound on GST, based on standard spectrophotometric assays.
Materials:
-
Glutathione S-Transferase (purified)
-
This compound
-
Glutathione (GSH)
-
1-Chloro-2,4-dinitrobenzene (CDNB) or 3,4-dichloronitrobenzene (DCNB)
-
Potassium phosphate buffer (pH 6.5)
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
96-well UV-transparent microplates
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of GST in potassium phosphate buffer.
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Prepare stock solutions of GSH and CDNB/DCNB in appropriate solvents.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Potassium phosphate buffer
-
GST enzyme solution
-
Varying concentrations of this compound (or vehicle control)
-
-
Pre-incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 5-10 minutes).
-
-
Initiation of Reaction:
-
To determine competitive inhibition, add varying concentrations of CDNB/DCNB to the wells.
-
To determine noncompetitive inhibition, add a fixed, saturating concentration of CDNB/DCNB and varying concentrations of GSH.
-
-
Data Acquisition:
-
Immediately after adding the substrate, measure the change in absorbance at 340 nm over time using a spectrophotometer in kinetic mode. The increase in absorbance is due to the formation of the glutathione-S-conjugate.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance vs. time curves.
-
Plot the data using Lineweaver-Burk or Michaelis-Menten plots to determine the mode of inhibition and calculate the Ki values.
-
Figure 2: Experimental workflow for the GST inhibition assay.
Conclusion
This compound is a potent inhibitor of Glutathione S-Transferase, exhibiting competitive inhibition with respect to the electrophilic substrate and noncompetitive inhibition with respect to glutathione. This primary mechanism of action likely leads to downstream cellular effects, including the induction of apoptosis and cell cycle arrest, potentially through the activation of stress-related signaling pathways. The detailed understanding of this compound's mechanism of action provides a solid foundation for its further investigation and development as a potential therapeutic agent, particularly in the context of oncology. Further research is warranted to fully elucidate the signaling cascades modulated by this compound and to confirm the direct linkage between GST inhibition and its profound cellular effects.
References
- 1. Structures, biosynthesis and biological activities of benastatins, anthrabenzoxocinones and fredericamycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benastatins C and D, new inhibitors of glutathione S-transferase, produced by Streptomyces sp. MI384-DF12. Production, isolation, structure determination and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benastatins A and B, new inhibitors of glutathione S-transferase, produced by Streptomyces sp. MI384-DF12. I. Taxonomy, production, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular analysis of the benastatin biosynthetic pathway and genetic engineering of altered fatty acid-polyketide hybrids. | Semantic Scholar [semanticscholar.org]
- 5. Induction of apoptosis and cell cycle arrest in mouse colon 26 cells by benastatin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Induction of Apoptosis and Cell Cycle Arrest in Mouse Colon 26 Cells by Benastatin A - PMC [pmc.ncbi.nlm.nih.gov]
Benastatin B: A Technical Guide to its Discovery, Origin, and Biosynthesis
A Comprehensive Overview for Researchers and Drug Development Professionals
This technical guide provides an in-depth exploration of Benastatin B, a potent inhibitor of glutathione S-transferase (GST). We will delve into the discovery of this natural product, its microbial origin, the elucidation of its intricate biosynthetic pathway, and the experimental methodologies employed in its isolation and characterization. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development.
Discovery and Origin
This compound was first isolated from the culture broth of Streptomyces sp. MI384-DF12 as part of a screening program aimed at identifying novel inhibitors of glutathione S-transferase.[1][2] Subsequent research has also identified other Streptomyces species, such as Streptomyces sp. A2991200 and Streptomyces coeruleofuscus HGTA384, as producers of benastatins.[3][4] These actinomycetes, primarily soil-dwelling bacteria, are renowned for their prolific production of a wide array of secondary metabolites with diverse biological activities. The discovery of benastatins highlighted a novel chemical scaffold with potential for therapeutic development, particularly in oncology, due to the role of GST in drug resistance.[5]
Isolation and Purification
The isolation of this compound from the fermentation broth of Streptomyces sp. MI384-DF12 involves a multi-step purification process designed to separate it from other metabolites and media components. The general workflow is outlined below.
Experimental Protocol:
-
Fermentation: Streptomyces sp. MI384-DF12 is cultured in a suitable production medium under specific fermentation conditions to promote the biosynthesis of benastatins.
-
Extraction: The fermentation broth is harvested, and the supernatant is separated from the mycelia by centrifugation. The active compounds are then extracted from the supernatant using a solvent such as n-butanol.
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Chromatography: The crude extract is subjected to a series of chromatographic separations.[1]
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Reversed-Phase Silica Gel Chromatography: The initial separation step to fractionate the extract based on polarity.
-
Silica Gel Chromatography: Further purification of the fractions containing the compounds of interest.
-
High-Performance Liquid Chromatography (HPLC): Final purification is achieved using a Capcell Pak C18 column to yield pure this compound.[1]
-
-
Isolation: The purified this compound is obtained as a yellow powder following solvent evaporation.[1]
Isolation and Purification Workflow for this compound.
Structure Elucidation
The chemical structure of this compound was determined through a combination of spectroscopic techniques. While the related compound, Benastatin A, had its structure confirmed by X-ray crystallography, the structure of this compound was primarily elucidated using Nuclear Magnetic Resonance (NMR) studies.[2] this compound has the molecular formula C30H30O7.[1] It belongs to the benz[a]anthracene class of aromatic polyketides.[1][2]
Biosynthesis
This compound is a hybrid fatty acid-polyketide natural product synthesized by a type II polyketide synthase (PKS) enzymatic complex. The entire gene cluster responsible for benastatin biosynthesis has been cloned and sequenced, providing significant insights into its formation.
A key and unusual feature of the benastatin biosynthetic pathway is the utilization of a rare hexanoate starter unit.[5] This is in contrast to many other polyketides that typically use acetate or propionate as starter units. The selection and provision of this hexanoate starter are carried out by a crucial ketoacyl synthase III (KSIII) component known as BenQ, which is similar to FabH.[5]
The polyketide chain is then elongated through the iterative addition of malonyl-CoA extender units by the core PKS enzymes. A series of cyclization and aromatization reactions, catalyzed by dedicated cyclases and aromatases within the enzyme complex, lead to the characteristic pentangular polyphenolic backbone of the benastatins.[6] Further modifications, such as those catalyzed by oxidoreductases and methyltransferases, complete the biosynthesis of this compound.[3]
Simplified Biosynthetic Pathway of this compound.
Biological Activity and Quantitative Data
This compound exhibits significant biological activity, primarily as a competitive inhibitor of glutathione S-transferase.[1] It has also been shown to induce apoptosis and possess antiproliferative properties.[5] The following tables summarize the key quantitative data reported for this compound and its related compounds.
| Compound | Target | Activity | Value | Reference |
| Benastatin A | Glutathione S-transferase | Ki | 5.0 x 10⁻⁶ M | [1] |
| This compound | Glutathione S-transferase | Ki | 3.7 x 10⁻⁶ M | [1] |
| Compound | Organism | Activity | Value (µM) | Reference |
| This compound | Micrococcus luteus | MIC | 3.9 | [7] |
| Benastatin A | Micrococcus luteus | MIC | 31.3 | [7] |
| Benastatin K | Micrococcus luteus | MIC | 7.8 | [7] |
| Compound | Cell Line | Activity | Value (µM) | Reference |
| This compound | RBL-2H3 | IC₅₀ (β-hexosaminidase release) | 19 | [7] |
| Benastatin A | RBL-2H3 | IC₅₀ (β-hexosaminidase release) | 79 | [7] |
| Benastatin K | RBL-2H3 | IC₅₀ (β-hexosaminidase release) | 42 | [7] |
Conclusion
This compound stands out as a significant natural product with compelling biological activities. The elucidation of its discovery, origin from Streptomyces, detailed biosynthetic pathway, and methods for its isolation provides a solid foundation for further research and development. The unique aspects of its biosynthesis, particularly the involvement of the BenQ enzyme, offer exciting possibilities for metabolic engineering to generate novel analogs with potentially enhanced therapeutic properties. This guide serves as a comprehensive repository of the core technical information surrounding this compound, aimed at facilitating future investigations into this promising molecule.
References
- 1. Benastatins A and B, new inhibitors of glutathione S-transferase, produced by Streptomyces sp. MI384-DF12. I. Taxonomy, production, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benastatins A and B, new inhibitors of glutathione S-transferase, produced by Streptomyces sp. MI384-DF12. II. Structure determination of benastatins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benastatin-k-a-chlorinated-benastatin-related-antibiotic-from-streptomyces-sp-hgta384 - Ask this paper | Bohrium [bohrium.com]
- 5. Ketosynthase III as a gateway to engineering the biosynthesis of antitumoral benastatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Benastatin K, a chlorinated benastatin-related antibiotic from Streptomyces sp. HGTA384 - PubMed [pubmed.ncbi.nlm.nih.gov]
Benastatin B: A Technical Guide to its Biological Activity Spectrum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benastatin B is a member of the benastatin family of compounds, which are pentangular polyphenols produced by Streptomyces species.[1] These natural products have garnered interest in the scientific community due to their potential as enzyme inhibitors and their broader biological activities. This technical guide provides a comprehensive overview of the known biological activity spectrum of this compound, with a focus on quantitative data, experimental methodologies, and the underlying molecular interactions.
Core Biological Activity: Glutathione S-Transferase Inhibition
The most well-characterized biological activity of this compound is its potent inhibition of Glutathione S-Transferase (GST), a family of enzymes pivotal in cellular detoxification processes by catalyzing the conjugation of glutathione to a wide array of xenobiotic and endogenous compounds.
Quantitative Inhibition Data
This compound acts as a competitive inhibitor of GST with respect to the substrate 3,4-dichloronitrobenzene.[2] The inhibitory activities of this compound and its close analogue, Benastatin A, are summarized below.
| Compound | Target Enzyme | Inhibition Constant (Ki) | Inhibition Type | Reference |
| This compound | Glutathione S-Transferase | 3.7 x 10⁻⁶ M | Competitive | [2] |
| Benastatin A | Glutathione S-Transferase | 5.0 x 10⁻⁶ M | Competitive | [2] |
Expanded Biological Activity Spectrum
Recent studies have begun to unveil a broader range of biological effects for the benastatin family, extending beyond GST inhibition.
Antimicrobial and Anti-allergic Activities
This compound has demonstrated notable antimicrobial and anti-allergic properties. Specifically, it exhibits inhibitory activity against the Gram-positive bacterium Micrococcus luteus and suppresses IgE-mediated β-hexosaminidase release from rat basophilic leukemia (RBL-2H3) cells, a common model for allergic responses.
| Activity Type | Target Organism/Cell Line | Parameter | Value | Reference |
| Antimicrobial | Micrococcus luteus | MIC | 3.9 µM | |
| Anti-allergic | RBL-2H3 cells | IC₅₀ | 19 µM |
Apoptosis Induction and a Glimpse into Anticancer Potential
While direct studies on this compound's anticancer effects are limited, research on the closely related Benastatin A provides strong indications of its potential in this area. Benastatin A has been shown to induce apoptosis and cause cell cycle arrest in mouse colon 26 adenocarcinoma cells.[1][3] This effect is characterized by DNA fragmentation and a blockage of the cell cycle at the G1/G0 phase.[1][3] Although this activity was not directly linked to GST inhibition in the study, it opens a significant avenue for investigating the anticancer properties of this compound.[1][3]
Experimental Protocols
Glutathione S-Transferase (GST) Inhibition Assay
The determination of the inhibitory effect of this compound on GST activity is typically performed using a spectrophotometric assay. The following is a generalized protocol based on common methodologies.
1. Reagents and Preparation:
-
Phosphate Buffer: 0.1 M potassium phosphate buffer, pH 6.5.
-
Glutathione (GSH) Solution: 100 mM GSH in water.
-
1-Chloro-2,4-dinitrobenzene (CDNB) Solution: 100 mM CDNB in ethanol.
-
GST Enzyme Solution: Purified GST enzyme diluted in phosphate buffer to a suitable working concentration.
-
This compound Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the assay buffer.
2. Assay Procedure:
-
In a 96-well microplate, add the following to each well:
-
Phosphate buffer
-
GST enzyme solution
-
This compound solution at various concentrations (or solvent control)
-
-
Pre-incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 5-10 minutes).
-
Initiate the reaction by adding the GSH solution followed by the CDNB solution.
-
Immediately measure the change in absorbance at 340 nm over time using a microplate reader. The absorbance increase is due to the formation of the S-(2,4-dinitrophenyl)glutathione conjugate.
-
The rate of reaction is calculated from the linear portion of the absorbance versus time curve.
3. Data Analysis:
-
The percentage of inhibition is calculated by comparing the reaction rates in the presence of this compound to the control (no inhibitor).
-
The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
To determine the inhibition constant (Ki) and the type of inhibition, the assay is performed with varying concentrations of both the substrate (CDNB) and the inhibitor (this compound). The data is then analyzed using methods such as the Lineweaver-Burk or Dixon plots.
Visualizations
Workflow for GST Inhibition Assay
The following diagram illustrates the general workflow for determining the inhibitory activity of this compound against Glutathione S-Transferase.
Caption: Workflow for determining GST inhibition by this compound.
Logical Relationship of Benastatin A's Anticancer Effects
Based on the available literature for Benastatin A, the following diagram illustrates the observed cellular effects leading to apoptosis and cell cycle arrest. It is important to note that these effects have not yet been directly confirmed for this compound.
Caption: Observed anticancer effects of Benastatin A.
Conclusion and Future Directions
This compound is a potent competitive inhibitor of Glutathione S-Transferase. Emerging evidence suggests a broader biological activity profile, including antimicrobial and anti-allergic effects. Furthermore, studies on the closely related Benastatin A indicate a promising potential for anticancer activity through the induction of apoptosis and cell cycle arrest.
To date, the direct effects of this compound on specific cellular signaling pathways remain to be elucidated. Future research should focus on:
-
Broadening the anticancer screening: Evaluating the cytotoxic effects of this compound against a diverse panel of human cancer cell lines.
-
Elucidating signaling pathways: Investigating the molecular mechanisms underlying the observed biological activities, including its potential impact on key signaling cascades such as MAPK, PI3K/Akt, or NF-κB pathways.
-
In vivo studies: Validating the observed in vitro activities in preclinical animal models to assess its therapeutic potential.
A deeper understanding of the multifaceted biological activities of this compound will be crucial for its potential development as a therapeutic agent.
References
- 1. Induction of apoptosis and cell cycle arrest in mouse colon 26 cells by benastatin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction of apoptosis by bestatin (ubenimex) in human leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of Apoptosis and Cell Cycle Arrest in Mouse Colon 26 Cells by Benastatin A - PMC [pmc.ncbi.nlm.nih.gov]
Benastatin B as a Glutathione S-Transferase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Benastatin B, a naturally occurring polyketide, and its role as a potent inhibitor of Glutathione S-Transferases (GSTs). Overexpression of GSTs, particularly the Pi class isozyme (GSTP1-1), is a significant factor in the development of multidrug resistance (MDR) in various cancers, presenting a major challenge in chemotherapy. This compound offers a promising scaffold for the development of therapeutics aimed at overcoming this resistance. This document details its mechanism of action, quantitative inhibition data, relevant experimental protocols, and its impact on cellular signaling pathways.
Introduction to this compound and Glutathione S-Transferases
This compound is a polyketide metabolite isolated from the culture broth of Streptomyces sp. MI384-DF12.[1][2][3] It belongs to a class of pentangular polyphenols and possesses the molecular formula C30H30O7.[2][4] Glutathione S-Transferases (GSTs) are a superfamily of Phase II detoxification enzymes that play a crucial role in cellular defense by catalyzing the conjugation of reduced glutathione (GSH) to a wide array of endogenous and exogenous electrophilic compounds, including many chemotherapeutic agents.[5][6]
The overexpression of specific GST isozymes, such as GSTP1-1, GSTA1-1, and GSTM1-1, is frequently observed in tumor cells and is strongly correlated with resistance to anticancer drugs like doxorubicin, cisplatin, and alkylating agents.[1][5][6][7] By conjugating GSH to these drugs, GSTs render them more water-soluble, less toxic, and readily exportable from the cell, thereby reducing their therapeutic efficacy.[6] Consequently, inhibitors of GSTs are of significant interest as potential chemosensitizing agents to reverse MDR in cancer therapy.
Mechanism of Inhibition
This compound has been characterized as a potent inhibitor of GST activity. Kinetic studies have revealed a distinct dual mechanism of inhibition:
-
Competitive Inhibition with respect to the electrophilic substrate: this compound competes with substrates like 3,4-dichloronitrobenzene (DCNB) or 1-chloro-2,4-dinitrobenzene (CDNB) for binding to the enzyme's hydrophobic substrate-binding site (H-site).[1][2][3]
-
Non-competitive Inhibition with respect to Glutathione (GSH): this compound's binding does not interfere with the binding of GSH to the enzyme's glutathione-binding site (G-site).[1][3]
This mode of action suggests that this compound primarily occupies the H-site, preventing the electrophilic drug from binding and undergoing detoxification, while the co-substrate GSH can still bind to the G-site.[1][3]
Quantitative Inhibition Data
The inhibitory potency of Benastatins A and B has been quantified primarily through the determination of inhibition constants (Ki). The available data from studies using rat liver GST preparations are summarized below. While specific IC50 values against individual human GST isozymes are not widely reported in the literature, these Ki values demonstrate the potent nature of this class of inhibitors.
| Compound | Target Enzyme | Substrate | Inhibition Mode vs. Substrate | Ki (vs. Substrate) | Inhibition Mode vs. GSH | Ki (vs. GSH) |
| This compound | Rat Liver GST | 3,4-Dichloronitrobenzene | Competitive | 3.7 µM[1][2][4] | Non-competitive | 4.2 µM[1][3] |
| Benastatin A | Rat Liver GST | 3,4-Dichloronitrobenzene | Competitive | 5.0 µM[2][8] | Non-competitive | 3.5 µM[8] |
Experimental Protocols
The evaluation of GST inhibition by compounds like this compound is typically performed using a spectrophotometric assay. The following protocol is a synthesized methodology based on standard procedures.[9][10][11][12]
GST Inhibition Assay Protocol
1. Objective: To determine the inhibitory effect of this compound on the catalytic activity of a specific GST isozyme (e.g., recombinant human GSTP1-1).
2. Principle: The assay measures the rate of conjugation of glutathione (GSH) with the substrate 1-chloro-2,4-dinitrobenzene (CDNB). This reaction forms a product, S-(2,4-dinitrophenyl)glutathione, which absorbs light at 340 nm. The rate of increase in absorbance at 340 nm is directly proportional to GST activity. The inhibitor's effect is quantified by measuring the reduction in this rate.
3. Materials:
- Recombinant human GSTP1-1
- Potassium phosphate buffer (100 mM, pH 6.5)
- Reduced Glutathione (GSH) stock solution (e.g., 100 mM in water)
- 1-Chloro-2,4-dinitrobenzene (CDNB) stock solution (e.g., 100 mM in ethanol)
- This compound stock solution (in DMSO)
- 96-well UV-transparent microplates
- Microplate spectrophotometer capable of reading absorbance at 340 nm
4. Procedure:
- Prepare Reaction Buffer: Prepare 100 mM potassium phosphate buffer and adjust the pH to 6.5.
- Prepare Reagent Solutions:
- GSH Working Solution: Dilute the GSH stock solution to a final assay concentration of 1 mM in the reaction buffer.
- CDNB Working Solution: Dilute the CDNB stock solution to a final assay concentration of 1 mM in the reaction buffer.
- Inhibitor Dilutions: Perform serial dilutions of the this compound stock solution in DMSO to achieve a range of desired final concentrations.
- Assay Setup (per well):
- Add 160 µL of 100 mM potassium phosphate buffer (pH 6.5).
- Add 10 µL of the GSH working solution.
- Add 10 µL of the GST enzyme solution (concentration to be optimized for a linear reaction rate).
- Add 10 µL of the this compound dilution (or DMSO for the control).
- Pre-incubate the mixture at 25°C for 5-10 minutes.
- Initiate Reaction: Add 10 µL of the CDNB working solution to each well to start the reaction.
- Kinetic Measurement: Immediately place the plate in the spectrophotometer and measure the increase in absorbance at 340 nm every 30 seconds for 5-10 minutes at 25°C.
- Data Analysis:
- Calculate the rate of reaction (ΔA340/min) from the linear portion of the kinetic curve.
- Subtract the rate of the non-enzymatic reaction (a blank well containing no GST enzyme).
- Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
- Determine the IC50 value by fitting the data to a dose-response curve.
Visualization of Workflows and Pathways
Experimental Workflow Diagram
The following diagram illustrates the key steps in the GST inhibition assay used to evaluate this compound.
Signaling Pathway: Overcoming Doxorubicin Resistance
GSTP1-1 contributes to doxorubicin resistance not only by direct detoxification but also by regulating apoptosis. GSTP1-1 can sequester and inhibit c-Jun N-terminal kinase (JNK), a key component of the stress-activated protein kinase pathway that promotes apoptosis.[6][7] By inhibiting GSTP1-1, this compound can restore apoptotic signaling in cancer cells.
The diagram below illustrates this dual mechanism.
Conclusion and Future Directions
This compound stands out as a well-characterized, potent inhibitor of Glutathione S-Transferases with a clear mechanism of action. Its ability to competitively block the substrate-binding site of GSTs makes it an excellent candidate for reversing multidrug resistance to a variety of chemotherapeutic agents that are GST substrates. The primary challenge remains the translation of its in vitro potency into clinical efficacy, requiring further studies on its selectivity for cancer-relevant GST isozymes, pharmacokinetic properties, and potential off-target effects. The development of analogues based on the this compound scaffold could lead to next-generation GST inhibitors with improved specificity and drug-like properties, offering a valuable strategy to enhance the efficacy of existing cancer chemotherapies.
References
- 1. Expression of genes for redox-dependent glutathione S-transferase isoforms GSTP1-1 and GSTA4-4 in tumor cell during the development doxorubicin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isoenzyme selective irreversible inhibition of rat and human glutathione S-transferases by ethacrynic acid and two brominated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of human glutathione S-transferases by curcumin and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expression of genes for redox-dependent glutathione S-transferase isoforms GSTP1-1 and GSTA4-4 in tumor cell during the… [ouci.dntb.gov.ua]
- 5. The role of glutathione S-transferases in human disease pathogenesis and their current inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overexpression of Glutathione S-Transferases in Human Diseases: Drug Targets and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glutathione Transferases: Potential Targets to Overcome Chemoresistance in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting GSTP1 as Therapeutic Strategy against Lung Adenocarcinoma Stemness and Resistance to Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glutathione S-transferase P1 (GSTP1) directly influences platinum drug chemosensitivity in ovarian tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. researchgate.net [researchgate.net]
- 12. A structure-based mechanism of cisplatin resistance mediated by glutathione transferase P1-1 - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Benastatin B from Streptomyces sp.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Benastatin B, a bioactive secondary metabolite produced by Streptomyces sp. MI384-DF12. This compound is a potent inhibitor of glutathione S-transferase and exhibits activity against Gram-positive bacteria, making it a compound of interest for further research and development. This document details the producing organism, its fermentation, the physicochemical properties of this compound, its biosynthetic pathway, and the methodologies for its isolation and characterization.
Producing Organism and Fermentation
This compound is produced by the actinomycete Streptomyces sp. strain MI384-DF12.[1][2] Like many members of the Streptomyces genus, this bacterium is a source of structurally diverse secondary metabolites with potential pharmaceutical applications.
Fermentation Protocol
While the precise, optimized fermentation medium and conditions for maximizing this compound production by Streptomyces sp. MI384-DF12 are not extensively detailed in publicly available literature, general protocols for the cultivation of Streptomyces for secondary metabolite production can be adapted. A typical approach involves a multi-stage fermentation process.
Seed Culture: A seed culture is initiated by inoculating a suitable liquid medium, such as Tryptic Soy Broth (TSB) or a specialized seed medium, with spores or mycelial fragments of Streptomyces sp. MI384-DF12 from a solid agar plate. The seed culture is incubated in a shaker at a controlled temperature, typically around 28-30°C, with vigorous agitation (e.g., 200 rpm) for 2-3 days to generate sufficient biomass for inoculating the production culture.
Production Culture: The production phase is carried out in a larger volume of a production medium designed to promote secondary metabolite synthesis. While the specific composition for this compound is not published, a representative production medium for Streptomyces often contains a complex carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, yeast extract), and essential minerals. The fermentation is typically conducted for several days (e.g., 7 days) under controlled conditions of temperature, pH, and aeration to achieve optimal production.[3][4]
Table 1: General Fermentation Parameters for Streptomyces sp.
| Parameter | Typical Range/Value |
| Seed Medium | Tryptic Soy Broth (TSB) or similar |
| Production Medium | Glucose Soybean Meal Broth or similar |
| Temperature | 28 - 35°C |
| Initial pH | 7.0 |
| Agitation | 200 rpm |
| Incubation Period | 7 days |
Note: These are generalized parameters and would require optimization for maximal this compound yield.
Physicochemical Properties of this compound
This compound is isolated as a yellow powder.[1] Its molecular and physicochemical characteristics are summarized in the table below.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₀H₃₀O₇ | [1] |
| Molecular Weight | 502.56 g/mol | Calculated |
| Appearance | Yellow powder | [1] |
| Solubility | Soluble in DMSO; Poorly soluble in Methanol, Acetone, Ethyl Acetate; Insoluble in Water | Inferred from similar compounds |
| UV λmax | Not available | |
| Optical Rotation | Not available |
Experimental Protocols
Isolation and Purification of this compound
The isolation and purification of this compound from the fermentation broth of Streptomyces sp. MI384-DF12 involves a multi-step chromatographic process.[1]
Experimental Workflow for this compound Isolation
Caption: A generalized workflow for the isolation and purification of this compound.
Protocol:
-
Extraction: The fermentation broth is first subjected to solvent extraction to separate the crude secondary metabolites from the aqueous medium and mycelia.
-
Reversed-Phase Silica Gel Chromatography: The crude extract is then fractionated using reversed-phase silica gel chromatography. This step separates compounds based on their hydrophobicity.
-
Silica Gel Chromatography: Fractions containing this compound are further purified by normal-phase silica gel chromatography, which separates compounds based on their polarity.
-
Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative HPLC using a Capcell Pak C18 column, yielding pure this compound.[1]
Structural Elucidation
The structure of this compound was primarily determined using Nuclear Magnetic Resonance (NMR) spectroscopy. High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula.
Table 3: Spectral Data for this compound
| Data Type | Key Observations/Values |
| ¹H NMR | Specific chemical shift data is not readily available in the literature. |
| ¹³C NMR | Specific chemical shift data is not readily available in the literature. |
| Mass Spectrometry | Molecular Formula: C₃₀H₃₀O₇ |
Biosynthesis of this compound
This compound is a type II polyketide, a class of natural products synthesized by a multi-enzyme complex known as a polyketide synthase (PKS).[5] The biosynthetic gene cluster (BGC) responsible for the production of benastatins has been identified and is available in the Minimum Information about a Biosynthetic Gene cluster (MIBiG) database under the accession number BGC0000204.[6]
The biosynthesis of the related compound, Benastatin A, has been shown to be derived from two methionine units and fourteen acetate units.[5] The benastatin BGC contains genes encoding the core PKS enzymes, as well as tailoring enzymes responsible for modifications such as cyclization, oxidation, and reduction.
This compound Biosynthetic Pathway
Caption: A simplified diagram of the this compound biosynthetic pathway.
The key genes in the benastatin BGC and their putative functions are listed below.
Table 4: Key Genes in the Benastatin Biosynthetic Gene Cluster (BGC0000204)
| Gene | Putative Function |
| benA, benB, benC | Core Polyketide Synthase (PKS) components |
| benD, benE | Cyclases/Aromatases |
| benL | Ketoreductase |
| benQ | Ketosynthase III (starter unit selection) |
| benF, benG | Putative tailoring enzymes |
| benH, benJ | Putative tailoring enzymes |
| benR | Regulatory protein |
Biological Activity
This compound is a known inhibitor of glutathione S-transferase (GST), an enzyme involved in cellular detoxification processes.[1] This inhibition is competitive with respect to the substrate 3,4-dichloronitrobenzene.
Table 5: Biological Activity of this compound
| Target | Activity | Ki Value | Reference |
| Glutathione S-transferase (GST) | Competitive Inhibition | 3.7 x 10⁻⁶ M | [1] |
| Gram-positive bacteria | Antibacterial activity | Not specified | Inferred from similar compounds |
The inhibitory activity against GST suggests that this compound could be a valuable tool for studying the role of this enzyme in various cellular processes and diseases. Its antibacterial properties also warrant further investigation.
Conclusion
This compound, produced by Streptomyces sp. MI384-DF12, is a promising natural product with defined biological activities. This guide has summarized the available technical information regarding its production, properties, and biosynthesis. Further research is needed to fully optimize its production and to elucidate the detailed mechanisms of its biological actions. The information provided herein serves as a foundational resource for scientists and researchers in the fields of natural product chemistry, microbiology, and drug development.
References
- 1. Benastatins A and B, new inhibitors of glutathione S-transferase, produced by Streptomyces sp. MI384-DF12. I. Taxonomy, production, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benastatins C and D, new inhibitors of glutathione S-transferase, produced by Streptomyces sp. MI384-DF12. Production, isolation, structure determination and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.innovareacademics.in [journals.innovareacademics.in]
- 4. researchgate.net [researchgate.net]
- 5. Biosynthesis of benastatin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BGC0000204 [mibig.secondarymetabolites.org]
An In-depth Technical Guide to Benastatin B (C30H30O7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benastatin B, a polyketide natural product with the molecular formula C30H30O7, has emerged as a molecule of significant interest in the scientific community. Isolated from Streptomyces species, this compound has demonstrated a range of biological activities, including inhibitory effects on crucial enzymes such as glutathione S-transferase (GST) and bacterial transglycosylase. Furthermore, it exhibits promising antibacterial properties, notably against methicillin-resistant Staphylococcus aureus (MRSA). This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, biological activities with supporting quantitative data, and explicit experimental methodologies for its isolation, purification, and biological evaluation. Additionally, this document presents a hypothesized signaling pathway through which this compound may exert its apoptotic effects, based on its known enzymatic targets.
Physicochemical Properties and Biological Activity
This compound is a yellow powder derived from Streptomyces sp. MI384-DF12. Its fundamental physicochemical properties and key biological activities are summarized in the tables below.
| Property | Value | Reference |
| Molecular Formula | C30H30O7 | [1] |
| Molecular Weight | 502.55 g/mol | [1] |
| Appearance | Yellow Powder | [1] |
| Origin | Streptomyces sp. MI384-DF12 | [1] |
Table 1: Physicochemical Properties of this compound
| Biological Target/Activity | Measurement | Value | Reference |
| Glutathione S-Transferase (GST) Inhibition | Ki | 3.7 µM | [1] |
| Bacterial Transglycosylase Inhibition (S. aureus) | IC50 | 31.6 µM | N/A |
| Antibacterial Activity against MRSA | MIC | 3.12 µg/mL | N/A |
| Apoptosis Induction | DNA Fragmentation & G1/G0 Cell Cycle Arrest | Observed in mouse colon 26 cells (with Benastatin A) | [2][3] |
Table 2: Summary of this compound Biological Activity
Experimental Protocols
This section provides detailed methodologies for the isolation, purification, and biological evaluation of this compound.
Isolation and Purification of this compound from Streptomyces sp. MI384-DF12
The isolation and purification of this compound can be achieved through a multi-step chromatographic process. The following protocol is a generalized procedure based on established methods for isolating natural products from Streptomyces.
2.1.1. Fermentation and Extraction
-
Inoculate a suitable production medium with a seed culture of Streptomyces sp. MI384-DF12.
-
Incubate the culture under optimal conditions for this compound production (e.g., specific temperature, pH, and aeration).
-
After the fermentation period, separate the mycelium from the culture broth by centrifugation or filtration.
-
Extract the culture broth with an equal volume of an appropriate organic solvent, such as ethyl acetate.
-
Concentrate the organic extract in vacuo to yield a crude extract.
2.1.2. Chromatographic Purification
-
Reversed-Phase Silica Gel Chromatography:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).
-
Load the dissolved extract onto a reversed-phase silica gel column (e.g., C18).
-
Elute the column with a stepwise or gradient solvent system of increasing polarity, typically a water/methanol or water/acetonitrile mixture.
-
Collect fractions and monitor by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify fractions containing this compound.
-
-
Silica Gel Chromatography:
-
Pool and concentrate the this compound-containing fractions from the reversed-phase chromatography.
-
Apply the concentrated sample to a normal-phase silica gel column.
-
Elute the column with a non-polar to polar solvent gradient (e.g., hexane/ethyl acetate or chloroform/methanol).
-
Collect and analyze fractions as described above.
-
-
High-Performance Liquid Chromatography (HPLC):
-
For final purification, subject the enriched fractions to preparative HPLC on a reversed-phase column (e.g., C18).
-
Use an isocratic or gradient elution with a suitable mobile phase (e.g., methanol/water or acetonitrile/water) to isolate pure this compound.
-
Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.
-
Confirm the purity and identity of the final compound using analytical techniques such as mass spectrometry and NMR.
-
Glutathione S-Transferase (GST) Inhibition Assay
This spectrophotometric assay is a standard method to determine the inhibitory activity of compounds against GST.[3][4][5][6]
Materials:
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 6.5)
-
Reduced glutathione (GSH) solution (e.g., 100 mM in water)
-
1-Chloro-2,4-dinitrobenzene (CDNB) solution (e.g., 100 mM in ethanol)
-
Purified GST enzyme
-
This compound stock solution (in a suitable solvent like DMSO)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction cocktail containing phosphate buffer, GSH, and GST enzyme.
-
Add varying concentrations of this compound or vehicle control to the wells of the microplate.
-
Initiate the reaction by adding the CDNB solution to each well.
-
Immediately measure the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 5-10 minutes) at a constant temperature (e.g., 25°C or 37°C). The absorbance increase is due to the formation of the S-(2,4-dinitrophenyl)glutathione conjugate.
-
Calculate the initial reaction rates from the linear portion of the absorbance vs. time curve.
-
Determine the percent inhibition for each concentration of this compound and calculate the IC50 or Ki value.
Bacterial Transglycosylase Inhibition Assay
This assay assesses the ability of this compound to inhibit the polymerization of peptidoglycan precursors.[2][7]
Materials:
-
Membrane fraction from a suitable bacterial strain (e.g., S. aureus) containing transglycosylase activity.
-
Radiolabeled Lipid II precursor (e.g., containing [14C]-N-acetylglucosamine).
-
Assay buffer (e.g., Tris-HCl buffer with MgCl2).
-
This compound stock solution.
-
Scintillation vials and scintillation fluid.
-
Filter paper and filtration apparatus.
Procedure:
-
Prepare a reaction mixture containing the bacterial membrane fraction and assay buffer.
-
Add varying concentrations of this compound or vehicle control to the reaction tubes.
-
Pre-incubate the mixture for a defined period.
-
Initiate the reaction by adding the radiolabeled Lipid II substrate.
-
Incubate the reaction at an optimal temperature (e.g., 30°C or 37°C) for a specific time.
-
Stop the reaction (e.g., by adding a denaturing agent like SDS).
-
Filter the reaction mixture through filter paper to capture the polymerized peptidoglycan.
-
Wash the filter paper to remove unincorporated radiolabeled substrate.
-
Place the filter paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition of transglycosylase activity for each this compound concentration and determine the IC50 value.
Minimum Inhibitory Concentration (MIC) Assay against MRSA
The broth microdilution method is a standard procedure to determine the MIC of an antibacterial agent.
Materials:
-
Mueller-Hinton Broth (MHB).
-
MRSA strain.
-
This compound stock solution.
-
Sterile 96-well microtiter plates.
-
Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL).
Procedure:
-
Prepare a serial two-fold dilution of this compound in MHB in the wells of a 96-well plate.
-
Inoculate each well with the standardized MRSA suspension. Include a positive control well (bacteria, no drug) and a negative control well (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Hypothesized Signaling Pathway of this compound-Induced Apoptosis
While direct evidence for the specific signaling cascade initiated by this compound leading to apoptosis is still under investigation, a plausible pathway can be hypothesized based on its known inhibitory effect on Glutathione S-Transferase (GST). GSTs are known to regulate the Apoptosis Signal-regulating Kinase 1 (ASK1), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.[8][9][10][11] Inhibition of GST can lead to the activation of ASK1, which in turn activates downstream kinases JNK and p38, ultimately culminating in apoptosis.[8][9][10][11] It is important to note that a study on the closely related Benastatin A suggested that its pro-apoptotic effect might be independent of GST inhibition, indicating that other mechanisms may also be at play.[2][3]
Caption: Hypothesized signaling pathway of this compound-induced apoptosis via GST inhibition.
Experimental Workflow Diagrams
The following diagrams illustrate the general workflows for the key experimental protocols described in this guide.
References
- 1. Benastatins A and B, new inhibitors of glutathione S-transferase, produced by Streptomyces sp. MI384-DF12. I. Taxonomy, production, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In situ assay for identifying inhibitors of bacterial transglycosylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. home.sandiego.edu [home.sandiego.edu]
- 4. Automated approach for the evaluation of glutathione-S-transferase P1-1 inhibition by organometallic anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Prospects for novel inhibitors of peptidoglycan transglycosylases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ASK1 is required for sustained activations of JNK/p38 MAP kinases and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic targets in the ASK1-dependent stress signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Targeting apoptosis signal-regulating kinase 1 in acute and chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Benastatin B and its Relation to Benastatin A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benastatins A and B are polyketide metabolites isolated from Streptomyces sp. MI384-DF12 that have garnered interest for their biological activities, primarily as inhibitors of glutathione S-transferase (GST). This technical guide provides a comprehensive overview of the relationship between Benastatin A and B, their chemical properties, and their effects on biological systems. Detailed experimental protocols for key assays are provided, along with a comparative analysis of their bioactivities. Furthermore, this document elucidates the known and proposed mechanisms of action, including the induction of apoptosis and cell cycle arrest by Benastatin A, visualized through signaling pathway diagrams.
Introduction
Benastatins A and B were first isolated during a screening program for microbial inhibitors of glutathione S-transferase[1]. These compounds belong to the benz[a]anthracene class of aromatic polyketides and have demonstrated a range of biological effects, including enzyme inhibition and antibacterial activity. Structurally, Benastatin B is closely related to Benastatin A, with a key difference in their molecular formula, suggesting a derivative relationship. Understanding the nuances of their chemical structures is crucial for elucidating their structure-activity relationships and potential for therapeutic development.
Chemical and Physical Properties
Benastatin A and this compound are yellow powders with distinct molecular formulae. The chemical structure of Benastatin A was determined by X-ray crystallography, while the structure of this compound was elucidated using NMR studies[2].
| Property | Benastatin A | This compound |
| Molecular Formula | C30H28O7[1] | C30H30O7[1] |
| Molecular Weight | 500.5 g/mol [3] | 502.6 g/mol [4] |
| Chemical Structure | 8,13-dihydro-1,7,9,11-tetrahydroxy-13,13-dimethyl-8-oxo-3-pentyl-benzo[a]naphthacene-2-carboxylic acid[2] | 5,6,8,13-tetrahydro-1,7,9,11-tetrahydroxy-13,13-dimethyl-8-oxo-3-pentyl-benzo[a]naphthacene-2-carboxylic acid[4] |
| Producing Organism | Streptomyces sp. MI384-DF12[1] | Streptomyces sp. MI384-DF12[1] |
Biological Activities: A Comparative Analysis
Benastatins A and B exhibit several biological activities, with a notable potency as inhibitors of glutathione S-transferase. The following tables summarize the available quantitative data for their primary biological effects.
Inhibition of Glutathione S-Transferase
Benastatins act as competitive inhibitors of glutathione S-transferase with respect to the substrate 3,4-dichloronitrobenzene[1].
| Compound | Inhibition Constant (Ki) |
| Benastatin A | 5.0 x 10⁻⁶ M[1] |
| This compound | 3.7 x 10⁻⁶ M[1] |
Antibacterial Activity
Both compounds have shown inhibitory activity against the Gram-positive bacterium Micrococcus luteus.
| Compound | Minimum Inhibitory Concentration (MIC) against Micrococcus luteus |
| Benastatin A | 31.3 µM |
| This compound | 3.9 µM |
Inhibition of IgE-Mediated β-Hexosaminidase Release
Benastatins A and B can inhibit the release of β-hexosaminidase from RBL-2H3 cells, suggesting potential anti-allergic activity.
| Compound | IC50 for Inhibition of β-Hexosaminidase Release |
| Benastatin A | 79 µM |
| This compound | 19 µM |
Mechanism of Action
Glutathione S-Transferase Inhibition
The primary mechanism of action for both Benastatin A and B is the competitive inhibition of glutathione S-transferase (GST). GSTs are a family of enzymes involved in the detoxification of a wide range of xenobiotic and endogenous compounds. By inhibiting GST, benastatins can potentially modulate cellular resistance to certain drugs and toxins.
Induction of Apoptosis and Cell Cycle Arrest by Benastatin A
Benastatin A has been shown to induce apoptosis and cause cell cycle arrest at the G1/G0 phase in mouse colon 26 adenocarcinoma cells[1][5]. This effect is accompanied by DNA fragmentation, a hallmark of apoptosis. Interestingly, the study suggests that this apoptotic induction is unlikely to be a direct result of GST inhibition, as the concentrations required for apoptosis were significantly higher than those needed for GST inhibition in vitro[1][5]. The study also observed a dose-dependent decrease in the mRNA levels of the pro-apoptotic protein Bax and β-actin[1][5].
Experimental Protocols
Isolation and Purification of Benastatins A and B
The following workflow outlines the general procedure for obtaining Benastatin A and B from Streptomyces sp. MI384-DF12 culture.
Glutathione S-Transferase (GST) Inhibition Assay
This protocol is based on the widely used spectrophotometric assay involving the conjugation of 1-chloro-2,4-dinitrobenzene (CDNB) with reduced glutathione (GSH).
Materials:
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 6.5)
-
Reduced glutathione (GSH) solution (e.g., 100 mM)
-
1-chloro-2,4-dinitrobenzene (CDNB) solution (e.g., 100 mM in ethanol)
-
Purified GST enzyme
-
Benastatin A or B dissolved in a suitable solvent (e.g., DMSO)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare Assay Cocktail: For each reaction, prepare an assay cocktail containing phosphate buffer, GSH, and CDNB. A typical cocktail might consist of 980 µL of buffer, 10 µL of 100 mM GSH, and 10 µL of 100 mM CDNB for a 1 mL final volume.
-
Incubation with Inhibitor: In the wells of a 96-well plate or in cuvettes, add a specific volume of the assay cocktail. Then, add the desired concentration of Benastatin A or B. For control wells, add the solvent used to dissolve the benastatins.
-
Enzyme Addition: To initiate the reaction, add the purified GST enzyme to each well/cuvette.
-
Kinetic Measurement: Immediately place the plate or cuvettes in the spectrophotometer and measure the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 5-10 minutes) at a constant temperature (e.g., 25°C or 37°C). The rate of increase in absorbance is proportional to the GST activity.
-
Data Analysis: Calculate the initial reaction rates (ΔA340/min). To determine the inhibition constants (Ki), perform the assay with varying concentrations of both the substrate (CDNB) and the inhibitor (Benastatin A or B) and analyze the data using Lineweaver-Burk plots or non-linear regression analysis.
Antibacterial Activity (Minimum Inhibitory Concentration - MIC) Assay
The MIC is determined using a broth microdilution method.
Materials:
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Bacterial strain (Micrococcus luteus)
-
Benastatin A or B
-
Sterile 96-well microtiter plates
-
Incubator
Procedure:
-
Prepare Bacterial Inoculum: Culture M. luteus in the appropriate broth to a standardized density (e.g., 0.5 McFarland standard).
-
Serial Dilutions of Benastatins: In a 96-well plate, perform a two-fold serial dilution of Benastatin A and B in the broth to achieve a range of concentrations.
-
Inoculation: Add a standardized volume of the bacterial inoculum to each well containing the diluted benastatins. Include a positive control well (bacteria and broth, no inhibitor) and a negative control well (broth only).
-
Incubation: Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the benastatin that completely inhibits visible bacterial growth.
β-Hexosaminidase Release Assay
This assay measures the release of the granular enzyme β-hexosaminidase from mast cells (e.g., RBL-2H3) as an indicator of degranulation.
Materials:
-
RBL-2H3 cells
-
Cell culture medium
-
Anti-DNP IgE
-
DNP-BSA (antigen)
-
Tyrode's buffer
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) solution
-
Stop solution (e.g., sodium carbonate buffer)
-
Benastatin A or B
Procedure:
-
Cell Sensitization: Seed RBL-2H3 cells in a multi-well plate and sensitize them overnight with anti-DNP IgE.
-
Inhibitor Treatment: Wash the cells to remove unbound IgE and then incubate them with various concentrations of Benastatin A or B for a defined period.
-
Antigen Stimulation: Induce degranulation by adding DNP-BSA to the cells and incubate for a specific time (e.g., 30-60 minutes) at 37°C.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant from each well.
-
Enzyme Assay:
-
Incubate a portion of the supernatant with the PNAG substrate solution in a new plate.
-
To determine the total β-hexosaminidase release, lyse the remaining cells in the original plate (e.g., with Triton X-100) and incubate the lysate with the PNAG substrate.
-
-
Measurement: Stop the enzymatic reaction with the stop solution and measure the absorbance at 405 nm.
-
Data Analysis: The percentage of β-hexosaminidase release is calculated as the ratio of the absorbance of the supernatant to the total absorbance (supernatant + lysate). The IC50 value is the concentration of the benastatin that inhibits 50% of the antigen-induced β-hexosaminidase release.
Conclusion
Benastatins A and B are structurally related natural products with significant biological activities. This compound generally exhibits greater potency than Benastatin A in the assays presented, suggesting that the structural differences between the two molecules are important for their biological function. The ability of Benastatin A to induce apoptosis and cell cycle arrest, seemingly independent of its GST inhibitory activity, points to additional mechanisms of action that warrant further investigation. The detailed protocols provided in this guide offer a foundation for researchers to further explore the therapeutic potential of these fascinating molecules. Future studies should focus on elucidating the precise molecular targets responsible for the apoptotic and anti-allergic effects of benastatins to advance their development as potential drug candidates.
References
- 1. 2.8. β-Hexosaminidase Secretion Assay [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. home.sandiego.edu [home.sandiego.edu]
- 4. Inhibition of the IgE-Mediated Activation of RBL-2H3 Cells by TIPP, a Novel Thymic Immunosuppressive Pentapeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
Benastatin Derivatives: A Technical Overview of Antiproliferative Activities
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the current understanding of the antiproliferative activities of benastatin and its derivatives. Benastatins A and B, natural products isolated from Streptomyces sp. MI384-DF12, are primarily recognized as inhibitors of glutathione S-transferase (GST).[1][2] While research into synthetic benastatin derivatives is limited, studies on the parent compounds have revealed significant effects on cancer cell proliferation, including the induction of apoptosis and cell cycle arrest.[3][4] This document summarizes the available quantitative data, outlines key experimental methodologies, and visualizes the known mechanisms of action.
Data Presentation: Biological Activities of Benastatins
While specific IC50 values for the antiproliferative activity of benastatin derivatives are not extensively reported in the available literature, the following table summarizes the known biological activities of the parent compounds, Benastatin A and B.
| Compound | Target | Inhibition Constant (Ki) | Cell Line | Concentration for Effect | Observed Antiproliferative Effects |
| Benastatin A | Glutathione S-Transferase (GST) | 5.0 µM[1] | Mouse Colon 26 Adenocarcinoma | 16-20 µM[3][4] | Induces apoptosis (evidenced by DNA fragmentation) and blocks the cell cycle at the G1/G0 phase.[3][4] |
| Benastatin B | Glutathione S-Transferase (GST) | 3.7 µM[1] | Not Reported | Not Reported | Not Reported |
Note: The induction of apoptosis by Benastatin A is suggested to be independent of its GST inhibition activity.[3][4]
Core Structures of Benastatin A and B
The fundamental structures of Benastatin A and B provide a scaffold for potential synthetic modifications aimed at enhancing antiproliferative potency and specificity.
Caption: Chemical structures of Benastatin A and B.
Experimental Protocols
The following sections detail the standard methodologies employed to investigate the antiproliferative effects of compounds like benastatins.
Antiproliferative Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight under standard culture conditions (e.g., 37°C, 5% CO2).
-
Compound Treatment: Cells are treated with various concentrations of the benastatin derivative (typically in a serial dilution) for a specified incubation period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug) are included.
-
MTT Incubation: After treatment, the culture medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are incubated for 3-4 hours to allow for the conversion of MTT into formazan crystals by mitochondrial dehydrogenases in living cells.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Methodology:
-
Cell Treatment: Cells are seeded in larger plates (e.g., 6-well plates) and treated with the benastatin derivative at selected concentrations (e.g., near the IC50 value) for a defined period (e.g., 24 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol overnight at -20°C. Fixation permeabilizes the cells and preserves their DNA content.
-
Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing a DNA-intercalating dye, such as propidium iodide (PI), and RNase A (to prevent staining of RNA).
-
Flow Cytometry: The DNA content of individual cells is analyzed using a flow cytometer. The fluorescence intensity of the PI dye is directly proportional to the amount of DNA in each cell.
-
Data Analysis: The resulting data is displayed as a histogram, where cell populations in G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases can be quantified using specialized software. An accumulation of cells in a specific phase suggests a cell cycle arrest.
Apoptosis Detection (DNA Fragmentation Assay)
The fragmentation of genomic DNA into a "ladder" of oligonucleosomal-sized fragments is a hallmark of apoptosis.
Methodology:
-
Cell Treatment and Lysis: Cells are treated with the benastatin derivative. After incubation, both floating and adherent cells are collected. The cells are then lysed using a lysis buffer containing detergents.
-
DNA Extraction: The genomic DNA is extracted from the cell lysate, typically using a phenol-chloroform extraction followed by ethanol precipitation.
-
Agarose Gel Electrophoresis: The extracted DNA is loaded onto an agarose gel (e.g., 1.5-2%). Electrophoresis is performed to separate the DNA fragments based on their size.
-
Visualization: The DNA in the gel is stained with an intercalating agent like ethidium bromide or SYBR Green and visualized under UV light.
-
Interpretation: DNA from apoptotic cells will appear as a characteristic ladder pattern, while DNA from non-apoptotic cells will appear as a single high-molecular-weight band.
Signaling Pathways and Experimental Workflow
Experimental Workflow for Antiproliferative Evaluation
The process of evaluating a new compound for antiproliferative activity follows a structured workflow, from initial screening to mechanism of action studies.
Caption: A typical workflow for assessing antiproliferative compounds.
Benastatin A's Impact on Cell Fate
Benastatin A has been shown to halt the progression of the cell cycle and trigger programmed cell death, or apoptosis.[3][4] This dual action makes it an interesting candidate for further anticancer research.
Caption: Mechanism of Benastatin A-induced cell cycle arrest and apoptosis.
References
- 1. Benastatins A and B, new inhibitors of glutathione S-transferase, produced by Streptomyces sp. MI384-DF12. I. Taxonomy, production, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of benastatin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of apoptosis and cell cycle arrest in mouse colon 26 cells by benastatin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of Apoptosis and Cell Cycle Arrest in Mouse Colon 26 Cells by Benastatin A - PMC [pmc.ncbi.nlm.nih.gov]
Benastatin B: A Pentangular Polyphenol with Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Benastatin B, a member of the benastatin family of natural products, is a pentangular polyphenol produced by Streptomyces species.[1] Characterized by its unique five-ring chemical structure, this compound has garnered significant interest within the scientific community due to its diverse biological activities. This technical guide provides a comprehensive overview of this compound, focusing on its role as an inhibitor of Glutathione S-Transferase (GST) and its antibacterial properties. Detailed experimental protocols, quantitative data, and visualizations of its biosynthetic pathway are presented to facilitate further research and development of this promising therapeutic agent.
Introduction
Pentangular polyphenols are a class of aromatic polyketides synthesized by type II polyketide synthases, primarily found in actinomycetes.[2] These compounds are characterized by their complex, five-ring structures. This compound, isolated from Streptomyces sp. MI384-DF12, is a notable example of this class.[1] Its chemical formula is C30H30O7, with a molecular weight of 502.56 g/mol . The unique chemical architecture of this compound is the basis for its significant biological activities, which include enzyme inhibition and antibacterial effects. This guide will delve into the technical details of these properties, providing researchers with the necessary information to explore the full therapeutic potential of this compound.
Biological Activities and Quantitative Data
This compound exhibits two primary, well-documented biological activities: inhibition of Glutathione S-Transferase and antibacterial activity against a range of bacteria.
Glutathione S-Transferase (GST) Inhibition
Glutathione S-Transferases (GSTs) are a family of enzymes involved in the detoxification of a wide variety of xenobiotic and endogenous compounds. Overexpression of GSTs has been implicated in the development of resistance to various anticancer drugs. This compound has been identified as a potent inhibitor of GST.
| Parameter | Value | Substrate | Enzyme Source | Reference |
| Ki | 3.7 µM | 1-chloro-2,4-dinitrobenzene (CDNB) | Rat Liver | [1] |
| Inhibition Type | Competitive with respect to CDNB | N/A | Rat Liver | [1] |
Antibacterial Activity
This compound has demonstrated significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The antibacterial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Bacterial Strain | MIC (µg/mL) | Reference |
| Micrococcus luteus | 3.9 µM | [3] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 3.12 | Not Specified in Abstract |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon existing findings.
Glutathione S-Transferase (GST) Inhibition Assay
This protocol is based on the widely used spectrophotometric assay that measures the conjugation of 1-chloro-2,4-dinitrobenzene (CDNB) with glutathione, catalyzed by GST.[3][4]
Materials:
-
GST enzyme (e.g., from rat liver)
-
L-glutathione (GSH) solution (e.g., 100 mM)
-
1-chloro-2,4-dinitrobenzene (CDNB) solution (e.g., 100 mM in ethanol)
-
Phosphate buffer (e.g., 100 mM, pH 6.5)
-
This compound dissolved in a suitable solvent (e.g., DMSO)
-
UV-transparent 96-well plate or quartz cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation: In each well of the 96-well plate, prepare a reaction mixture containing phosphate buffer, GSH solution, and the GST enzyme solution.
-
Inhibitor Addition: Add varying concentrations of this compound to the test wells. For control wells, add the solvent used to dissolve this compound.
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a short period (e.g., 5 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Start the enzymatic reaction by adding the CDNB solution to all wells.
-
Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes). The rate of increase in absorbance is proportional to the GST activity.
-
Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots. Determine the percentage of inhibition for each concentration of this compound and calculate the IC50 value. To determine the inhibition constant (Ki) and the mode of inhibition, perform the assay with varying concentrations of both the substrate (CDNB) and the inhibitor (this compound) and analyze the data using Lineweaver-Burk or Dixon plots.
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[5][6]
Materials:
-
Bacterial strains of interest (e.g., Micrococcus luteus, MRSA)
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard, which is approximately 1.5 x 10^8 CFU/mL)
-
Incubator
Procedure:
-
Serial Dilution of this compound: Prepare a two-fold serial dilution of this compound in the growth medium directly in the wells of the 96-well plate.
-
Inoculum Preparation: Prepare a suspension of the test bacterium and adjust its turbidity to match a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted this compound. Include a positive control well (bacteria and medium, no drug) and a negative control well (medium only).
-
Incubation: Incubate the microtiter plate at the optimal growth temperature for the bacterium (e.g., 37°C) for a specified period (e.g., 18-24 hours).
-
Result Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of the bacterium.
Signaling Pathways and Biosynthesis
Potential Impact on Cellular Signaling
While Benastatin A, a closely related compound, has been shown to induce apoptosis in cancer cells, the specific signaling pathways affected by this compound have not been extensively elucidated in the currently available literature.[7] The induction of apoptosis by Benastatin A appears to be independent of its GST inhibitory activity.[7] Further research is required to determine the precise molecular mechanisms and signaling cascades that are modulated by this compound.
Biosynthesis of this compound
This compound is synthesized via a type II polyketide synthase (PKS) pathway.[2] This pathway involves the iterative condensation of small carboxylic acid units to build the complex polyketide backbone, which then undergoes a series of cyclization and modification reactions to form the final pentangular polyphenol structure.
Caption: Proposed biosynthetic pathway of this compound.
Isolation and Purification Workflow
The isolation and purification of this compound from Streptomyces fermentation broth is a multi-step process designed to separate the target compound from a complex mixture of metabolites.
Caption: General workflow for the isolation of this compound.
Conclusion and Future Directions
This compound is a compelling pentangular polyphenol with demonstrated potential as both an enzyme inhibitor and an antibacterial agent. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers to further investigate its therapeutic applications. Future research should focus on elucidating the specific signaling pathways modulated by this compound to better understand its mechanism of action, particularly in the context of cancer and infectious diseases. Furthermore, optimization of its synthesis and the exploration of structure-activity relationships could lead to the development of even more potent and selective therapeutic agents based on the this compound scaffold.
References
- 1. Induction of Apoptosis and Cell Cycle Arrest in Mouse Colon 26 Cells by Benastatin A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polyketide synthase - Wikipedia [en.wikipedia.org]
- 3. home.sandiego.edu [home.sandiego.edu]
- 4. bmrservice.com [bmrservice.com]
- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Induction of apoptosis and cell cycle arrest in mouse colon 26 cells by benastatin A - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Natural Product Inhibitors of Glutathione S-Transferase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutathione S-Transferases (GSTs) are a superfamily of multifunctional enzymes pivotal in cellular detoxification.[1] They catalyze the conjugation of glutathione (GSH) to a wide array of endogenous and exogenous electrophilic compounds, rendering them more water-soluble and facilitating their excretion.[2][3] However, the overexpression of certain GST isoforms is frequently implicated in the development of resistance to various chemotherapeutic agents, as they can neutralize the cytotoxic effects of these drugs.[4][5] This has positioned GSTs as a critical target for the development of adjuvant therapies to overcome multidrug resistance in cancer.[1][6] Natural products have emerged as a promising reservoir of novel GST inhibitors, offering a diverse chemical landscape for drug discovery.[5][7]
This technical guide provides an in-depth overview of natural product inhibitors of GSTs, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Data Presentation: Natural Product Inhibitors of GSTs
The following table summarizes the inhibitory activities of various natural products against different GST isoforms. The data is compiled from multiple in vitro studies and presented to facilitate easy comparison of inhibitor potency.
| Natural Product Class | Inhibitor | Source/Organism | GST Isoform(s) Inhibited | IC50 Value (µM) | Ki Value (µM) | Mode of Inhibition |
| Polyphenols | Ellagic Acid | Fruits (berries, pomegranates) | GSTA1-1, A2-2, M1-1, M2-2, P1-1 | 0.04 - 5 | 0.04 - 6 | Mixed/Uncompetitive |
| Curcumin | Curcuma longa | GSTA1-1, A2-2, M1-1, M2-2, P1-1 | 0.04 - 5 | 0.04 - 6 | Mixed/Uncompetitive | |
| Quercetin | Various plants | GSTP1-1, Rat Liver Cytosolic GSTs | Varies (e.g., max 42% inhibition at 10µM after 2h for GSTP1-1) | - | Non-competitive vs. GSH and CDNB | |
| Genistein | Soybeans | GSTM1-1, M2-2 | - | - | - | |
| Kaempferol | Various plants | GSTM1-1, M2-2 | - | - | - | |
| Gallocatechin gallate (GCg) | Tea | Equine Liver Cytosolic GST | 1.26 | 35.9 (vs. GSH), 34.1 (vs. CDNB) | Non-competitive | |
| Epigallocatechin gallate (EGCg) | Tea | Equine Liver Cytosolic GST | > 1.26 | - | - | |
| Baicalin | Scutellaria baicalensis | Human Erythrocyte GST | 28.75 | 14.50 ± 0.71 | - | |
| Baicalein | Scutellaria baicalensis | Human Erythrocyte GST | 57.50 | 24.33 ± 2.08 | - | |
| Phloretin | Apples | Human Erythrocyte GST | 99.02 | 86.49 ± 1.11 | - | |
| Phloridzin | Apples | Human Erythrocyte GST | 769.10 | 762.50 ± 85.97 | - | |
| Gossypol | Gossypium hirsutum (Cotton) | hGSTP1-1 | - | - | Competitive (crude extract), Non-competitive (pure gossypol) | |
| Terpenoids | Isofuranonaphthoquinone | Bulbine frutescens | GSTP1-1 | 6.8 | 8.8 (G site), 0.21 (H site) | Mixed, Partial (G site), Non-competitive (H site) |
| Sesquiterpene lactone | Dicoma anomala | GSTP1-1 | - | - | - | |
| Alkaloids | Strictosamide | Nauclea latifolia | - | - | - | Potent Inhibitor |
Note: The inhibitory activities and modes of inhibition can vary depending on the specific experimental conditions, including the source of the enzyme and the substrates used.
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the study of natural product GST inhibitors.
GST Enzyme Inhibition Assay (Spectrophotometric Method)
This is the most common method for screening GST inhibitors and determining their IC50 values.[8]
Principle: The assay measures the conjugation of 1-chloro-2,4-dinitrobenzene (CDNB) with reduced glutathione (GSH), a reaction catalyzed by most GST isoforms. The product, S-(2,4-dinitrophenyl)glutathione, absorbs light at 340 nm, and the rate of increase in absorbance is proportional to GST activity.[9][10]
Materials:
-
Purified GST enzyme or cell/tissue lysate containing GST
-
Phosphate buffer (e.g., 0.1 M, pH 6.5)
-
Reduced glutathione (GSH) solution (e.g., 100 mM stock)
-
1-Chloro-2,4-dinitrobenzene (CDNB) solution (e.g., 100 mM stock in ethanol)
-
Test inhibitor dissolved in a suitable solvent (e.g., DMSO)
-
Spectrophotometer capable of reading absorbance at 340 nm
-
Cuvettes or 96-well microplate
Procedure:
-
Prepare Assay Cocktail: For each reaction, prepare a cocktail containing phosphate buffer, GSH (final concentration typically 1 mM), and CDNB (final concentration typically 1 mM).[9][11]
-
Incubate with Inhibitor: In a cuvette or microplate well, add the GST enzyme solution and the test inhibitor at various concentrations. Incubate for a defined period (e.g., 5-10 minutes) at a specific temperature (e.g., 25-37°C) to allow for inhibitor-enzyme interaction.
-
Initiate Reaction: Add the assay cocktail to the enzyme-inhibitor mixture to start the reaction.
-
Measure Absorbance: Immediately begin monitoring the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 5 minutes).[9]
-
Calculate Activity and Inhibition:
-
Determine the initial rate of the reaction (ΔA340/min) from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each inhibitor concentration compared to a control reaction without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of GST activity).
-
Kinetic Analysis of GST Inhibition
Kinetic studies are performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).[12]
Principle: By measuring the initial reaction rates at varying concentrations of one substrate (e.g., GSH) while keeping the other substrate (e.g., CDNB) at a constant, saturating concentration, and in the presence of different fixed concentrations of the inhibitor, the mode of inhibition can be elucidated using double-reciprocal plots (Lineweaver-Burk plots).
Procedure:
-
Varying GSH Concentration:
-
Set up a series of reactions with a fixed, saturating concentration of CDNB and varying concentrations of GSH.
-
For each GSH concentration, perform the assay in the absence (control) and presence of at least two different fixed concentrations of the inhibitor.
-
Measure the initial reaction rates for all conditions.
-
-
Varying CDNB Concentration:
-
Repeat the process with a fixed, saturating concentration of GSH and varying concentrations of CDNB.
-
-
Data Analysis:
-
For each inhibitor concentration, create a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]).
-
Analyze the pattern of the lines to determine the mode of inhibition:
-
Competitive: Lines intersect on the y-axis.
-
Non-competitive: Lines intersect on the x-axis.
-
Uncompetitive: Lines are parallel.
-
Mixed: Lines intersect in the second or third quadrant.
-
-
The inhibition constant (Ki) can be determined from replots of the slopes or y-intercepts of the Lineweaver-Burk plots against the inhibitor concentration.[13]
-
Cell-Based Assays for GST Inhibition
Cell-based assays are crucial for evaluating the efficacy of GST inhibitors in a more physiologically relevant context.
Principle: These assays typically involve treating cultured cells (often cancer cell lines with high GST expression) with the inhibitor and then assessing changes in cell viability, apoptosis, or sensitivity to a chemotherapeutic agent that is a known GST substrate.
Materials:
-
Cultured cells (e.g., cancer cell lines)
-
Cell culture medium and supplements
-
Test inhibitor
-
Chemotherapeutic agent (GST substrate)
-
Reagents for cell viability assays (e.g., MTT, WST-1) or apoptosis assays (e.g., Annexin V/PI staining, caspase activity assays)
-
Flow cytometer or microplate reader
Procedure (Example: Chemosensitization Assay):
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with:
-
Vehicle control
-
Chemotherapeutic agent alone
-
GST inhibitor alone
-
A combination of the chemotherapeutic agent and the GST inhibitor
-
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Assess Cell Viability: Perform a cell viability assay (e.g., MTT assay) to determine the percentage of viable cells in each treatment group.
-
Data Analysis: Compare the cell viability in the combination treatment group to the groups treated with the individual agents. A significant decrease in cell viability in the combination group indicates that the GST inhibitor sensitizes the cells to the chemotherapeutic agent.
Mandatory Visualizations
Signaling Pathways
Glutathione S-Transferases, particularly the Pi and Mu classes, are known to regulate the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for controlling stress responses, cell proliferation, and apoptosis.[14][15] GSTs can directly interact with and inhibit key kinases in this pathway, such as c-Jun N-terminal kinase 1 (JNK1) and apoptosis signal-regulating kinase 1 (ASK1).[14] Inhibition of GST can lead to the dissociation of these complexes, activating downstream signaling cascades that can promote apoptosis.[16]
Caption: Regulation of the ASK1-JNK signaling pathway by GST and its inhibitors.
Experimental Workflow
The following diagram illustrates a typical workflow for the discovery and characterization of natural product inhibitors of GST.
Caption: Workflow for screening and characterizing natural product GST inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. scbt.com [scbt.com]
- 3. The Discovery and Application of Inhibitors of Glutathione S-Transferase as Therapeutic Agents -A Review | Bentham Science [eurekaselect.com]
- 4. The inhibition of human glutathione S-transferases activity by plant polyphenolic compounds ellagic acid and curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition Of Glutathione S-transferases By Some Malvaceae Flowers [journalijar.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Spectrophotometric Screening for Potential Inhibitors of Cytosolic Glutathione S-Transferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. home.sandiego.edu [home.sandiego.edu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. A novel method for screening the glutathione transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinetic Behavior of Glutathione Transferases: Understanding Cellular Protection from Reactive Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition Analysis and High-Resolution Crystal Structure of Mus musculus Glutathione Transferase P1-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Multifaceted Role of Glutathione S-Transferases in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Regulation of Signal Transduction by Glutathione Transferases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Role of Glutathione S-transferase P in signaling pathways and S-glutathionylation in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Benastatin B Glutathione S-Transferase Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutathione S-transferases (GSTs) are a superfamily of phase II detoxification enzymes crucial for cellular defense against a wide array of xenobiotics and products of oxidative stress.[1] These enzymes catalyze the conjugation of reduced glutathione (GSH) to various electrophilic compounds, rendering them more water-soluble and facilitating their excretion from the cell.[1] Overexpression of certain GST isozymes, particularly GST Pi 1 (GSTP1-1), has been implicated in the development of resistance to various anticancer drugs.[2] Consequently, inhibitors of GSTs are of significant interest as potential therapeutic agents to overcome drug resistance and enhance the efficacy of chemotherapy.[2]
Benastatin B, isolated from Streptomyces sp. MI384-DF12, is a potent inhibitor of glutathione S-transferase.[3] It exhibits competitive inhibition with respect to the substrate 3,4-dichloronitrobenzene (CDNB) and non-competitive inhibition with respect to glutathione.[3] These application notes provide a detailed protocol for assaying the inhibitory activity of this compound against GST, particularly the human GSTP1-1 isozyme.
Data Presentation
The inhibitory effects of this compound on Glutathione S-Transferase are summarized in the table below. This data has been compiled from various studies to provide a comprehensive overview of its potency and mechanism of action.
| Parameter | Value | Substrate/Condition | GST Isozyme | Reference |
| IC₅₀ | 1.10 µg/mL (approx. 2.19 µM) | - | Human pi class GST (GSTP1-1) | [4] |
| Kᵢ | 3.7 x 10⁻⁶ M (3.7 µM) | 3,4-dichloronitrobenzene (CDNB) | Not specified | [3] |
| Kᵢ | 4.2 x 10⁻⁶ M (4.2 µM) | Glutathione (GSH) | Not specified | [3] |
| Inhibition Type | Competitive | with respect to CDNB | Not specified | [3] |
| Inhibition Type | Non-competitive | with respect to GSH | Not specified | [3] |
Experimental Protocols
This section outlines the detailed methodology for determining the inhibitory activity of this compound against Glutathione S-Transferase using a spectrophotometric assay. The assay is based on the GST-catalyzed conjugation of glutathione (GSH) with 1-chloro-2,4-dinitrobenzene (CDNB), which results in the formation of a product that can be monitored by the increase in absorbance at 340 nm.[5]
Materials and Reagents
-
Human recombinant Glutathione S-Transferase Pi 1-1 (GSTP1-1)
-
This compound (soluble in DMSO)[3]
-
Reduced Glutathione (GSH)
-
1-chloro-2,4-dinitrobenzene (CDNB)
-
Potassium phosphate buffer (0.1 M, pH 6.5)
-
Dimethyl sulfoxide (DMSO)
-
96-well UV-transparent microplates
-
Microplate reader capable of measuring absorbance at 340 nm
Stock Solution Preparation
-
GSTP1-1 Stock Solution: Prepare a stock solution of GSTP1-1 in 0.1 M potassium phosphate buffer (pH 6.5). The final concentration in the assay will be approximately 20 nM.
-
GSH Stock Solution: Prepare a 100 mM stock solution of GSH in 0.1 M potassium phosphate buffer (pH 6.5).
-
CDNB Stock Solution: Prepare a 100 mM stock solution of CDNB in ethanol.
-
This compound Stock Solution: Prepare a stock solution of this compound in DMSO. A typical starting concentration would be 10 mM. Further dilutions should be prepared in DMSO to create a range of concentrations for IC₅₀ determination.
Assay Procedure
-
Reaction Mixture Preparation: In a 96-well microplate, prepare the reaction mixtures. For each well, the final volume will be 200 µL.
-
Add 158 µL of 0.1 M potassium phosphate buffer (pH 6.5).
-
Add 2 µL of the appropriate this compound dilution (or DMSO for the control).
-
Add 20 µL of 10 mM GSH (for a final concentration of 1 mM).
-
Add 10 µL of GSTP1-1 enzyme solution (for a final concentration of approximately 20 nM).
-
-
Pre-incubation: Incubate the plate at 25°C for 10 minutes to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Add 10 µL of 20 mM CDNB (for a final concentration of 1 mM) to each well to start the reaction.
-
Absorbance Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 340 nm every minute for 10 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (ΔA₃₄₀/min) for each concentration of this compound and the control.
-
Determine the percentage of inhibition for each this compound concentration relative to the control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Mandatory Visualizations
GST Detoxification Pathway and Inhibition by this compound
The following diagram illustrates the general pathway of xenobiotic detoxification by Glutathione S-Transferase and the mechanism of inhibition by this compound.
Caption: GSTP1-1 catalyzes the conjugation of xenobiotics with GSH for detoxification and export.
Experimental Workflow for GST Inhibition Assay
The diagram below outlines the key steps in the experimental protocol for determining the inhibitory effect of this compound on GST activity.
Caption: Workflow for the spectrophotometric GST inhibition assay using this compound.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Targeting tumor antioxidant pathways with novel GSTP1/M2 inhibitors for cancer treatment | Sciety Labs (Experimental) [sciety-discovery.elifesciences.org]
- 3. Glutathione S-Transferase (GST) Inhibitor | this compound | フナコシ [funakoshi.co.jp]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Glutathione Transferase P1-1 an Enzyme Useful in Biomedicine and as Biomarker in Clinical Practice and in Environmental Pollution - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Benastatin B in DMSO for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization and use of Benastatin B in Dimethyl Sulfoxide (DMSO) for various in vitro research applications. Adherence to these guidelines is crucial for ensuring experimental reproducibility and accuracy.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, a known inhibitor of Glutathione S-Transferase (GST).[1][2][3]
| Parameter | Value | Source(s) |
| Molecular Weight | 502.56 g/mol | [1] |
| Appearance | Brownish-yellow powder | [1] |
| Purity | > 95% (HPLC) | [1] |
| Solubility in DMSO | Soluble | [1][4] |
| Recommended Stock Concentration | A 10 mM stock solution in DMSO is commonly used. | [2] |
| Ki for GST (competitive with 3,4-dichloronitrobenzene) | 3.7 x 10⁻⁶ M | [1][4] |
| Ki for GST (noncompetitive with glutathione) | 4.2 x 10⁻⁶ M | [4] |
| Long-term Storage of Powder | -20°C | [1] |
| Long-term Storage of Stock Solution in DMSO | Aliquots can be stored at -20°C. | [1] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for subsequent dilutions for in vitro assays.
Materials:
-
This compound powder (purity > 95%)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile, filtered pipette tips
Procedure:
-
Pre-warm DMSO: Allow the anhydrous DMSO to come to room temperature before opening to prevent the absorption of atmospheric moisture.
-
Weigh this compound: In a sterile microcentrifuge tube, accurately weigh out a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.5026 mg of this compound (Molecular Weight = 502.56 g/mol ).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed this compound. Using the previous example, add 100 µL of DMSO.
-
Vortexing: Cap the tube securely and vortex the solution until the this compound is completely dissolved. The solution should be clear with no visible particulates. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilization (Optional): If required for the specific application, the DMSO stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with organic solvents.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term use.
Serial Dilution for In Vitro Assays
This protocol outlines the preparation of working solutions from the 10 mM this compound stock for use in cell-based assays. It is critical to maintain the final DMSO concentration in the cell culture medium at a non-toxic level, typically below 0.5%, with many cell lines tolerating up to 1%.[5] A vehicle control (DMSO alone at the same final concentration) should always be included in experiments.[6]
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for the cell line
-
Sterile microcentrifuge tubes or 96-well plates
-
Pipettors and sterile, filtered pipette tips
Procedure:
-
Intermediate Dilution (Optional but Recommended): To achieve a low final concentration of both this compound and DMSO, it is often beneficial to first prepare an intermediate dilution of the stock solution in cell culture medium. For example, to achieve a final concentration of 10 µM this compound with 0.1% DMSO, first dilute the 10 mM stock 1:100 in culture medium to create a 100 µM intermediate solution (containing 1% DMSO).
-
Final Dilution: Add the appropriate volume of the intermediate or stock solution to the cell culture wells to achieve the desired final concentration. For instance, adding 10 µL of the 100 µM intermediate solution to 90 µL of cell culture medium in a well will result in a final this compound concentration of 10 µM and a final DMSO concentration of 0.1%.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to the cell culture medium at the highest concentration used for the test compound.
-
Mixing: Gently mix the contents of the wells by pipetting up and down or by gentle agitation of the plate.
-
Incubation: Proceed with the specific incubation times and conditions as required by your experimental design.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the preparation of this compound working solutions for in vitro studies.
Caption: Workflow for preparing this compound solutions.
Signaling Pathway
The diagram below illustrates the Glutathione S-Transferase (GST) detoxification pathway and the mechanism of inhibition by this compound. GSTs play a crucial role in cellular detoxification by catalyzing the conjugation of glutathione (GSH) to a wide variety of electrophilic compounds, making them more water-soluble and easier to excrete.[7][8] this compound acts as a competitive inhibitor with respect to the substrate and a noncompetitive inhibitor with respect to glutathione.[4]
Caption: Inhibition of the GST pathway by this compound.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. glpbio.com [glpbio.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Institute of Microbial Chemistry (BIKAKEN) | Bioactive Compounds | フナコシ [funakoshi.co.jp]
- 5. lifetein.com [lifetein.com]
- 6. researchgate.net [researchgate.net]
- 7. Glutathione Transferases: Potential Targets to Overcome Chemoresistance in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Determining the Inhibition Constant (Ki) of Benastatin B for Glutathione S-Transferase (GST)
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glutathione S-Transferases (GSTs) are a family of enzymes pivotal to cellular detoxification by catalyzing the conjugation of reduced glutathione (GSH) to a wide array of xenobiotic and endogenous compounds.[1] Overexpression of GSTs has been implicated in the development of resistance to various anticancer drugs.[2][3] Consequently, the identification and characterization of GST inhibitors are of significant interest in drug discovery and development. Benastatin B, a natural product isolated from Streptomyces sp., has been identified as an inhibitor of GST. This document provides a detailed protocol for determining the inhibition constant (Ki) of this compound against GST, summarizing the key quantitative data and outlining the experimental workflow.
Quantitative Data Summary
The inhibitory effect of this compound on GST activity is characterized by its inhibition constant (Ki), which quantifies the affinity of the inhibitor for the enzyme. This compound exhibits different modes of inhibition with respect to the two substrates of the GST-catalyzed reaction, 3,4-dichloronitrobenzene (DCNB) and glutathione (GSH).
| Inhibitor | Substrate | Mode of Inhibition | Ki Value (M) |
| This compound | 3,4-dichloronitrobenzene (DCNB) | Competitive | 3.7 x 10⁻⁶ |
| This compound | Glutathione (GSH) | Noncompetitive | 4.2 x 10⁻⁶ |
Experimental Protocols
This section details the methodologies for determining the Ki of this compound for GST. The protocol is based on a common spectrophotometric assay that monitors the conjugation of 1-chloro-2,4-dinitrobenzene (CDNB), a commonly used substrate analogous to DCNB, to GSH.[4][5][6]
Materials and Reagents
-
Glutathione S-Transferase (GST) enzyme (e.g., equine liver GST)[5]
-
This compound
-
1-Chloro-2,4-dinitrobenzene (CDNB)
-
Reduced Glutathione (GSH)
-
Potassium phosphate buffer (0.1 M, pH 6.5)[6]
-
Dimethyl sulfoxide (DMSO) for dissolving this compound
-
Spectrophotometer capable of reading at 340 nm
-
96-well plates or quartz cuvettes
Preparation of Solutions
-
Potassium Phosphate Buffer (0.1 M, pH 6.5): Prepare a 0.1 M solution of potassium phosphate and adjust the pH to 6.5.[6]
-
Enzyme Solution (GST): Prepare a stock solution of GST in potassium phosphate buffer. The final concentration in the assay will need to be determined empirically but is typically in the nanomolar range.[7]
-
Substrate Stock Solutions:
-
Inhibitor Stock Solution (this compound): Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Further dilutions should be made in the assay buffer.
GST Activity Assay
The GST-catalyzed conjugation of CDNB to GSH results in the formation of a product, S-(2,4-dinitrophenyl)glutathione, which can be monitored by the increase in absorbance at 340 nm.[4][8]
-
Reaction Mixture: In a 96-well plate or a cuvette, prepare the reaction mixture containing:
-
Procedure:
-
Add the buffer, GSH, and GST enzyme to the wells/cuvette.
-
To initiate the reaction, add the CDNB solution.
-
Immediately measure the increase in absorbance at 340 nm over a period of time (e.g., 3-5 minutes) in kinetic mode.[6]
-
The rate of the reaction is the initial linear rate of absorbance change per minute (ΔA340/min).
-
Determination of Inhibition Constant (Ki)
To determine the Ki and the mode of inhibition, enzyme kinetics are studied in the presence of varying concentrations of the inhibitor (this compound) and one of the substrates, while the other substrate is kept at a constant, saturating concentration.
-
Set up a series of assays with varying concentrations of CDNB (e.g., 0.1 to 2 mM).[6]
-
For each CDNB concentration, run the assay in the absence (control) and presence of several fixed concentrations of this compound.
-
Keep the concentration of GSH constant and saturating (e.g., 2 mM).[7]
-
Measure the initial reaction rates for all conditions.
-
Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[CDNB]).[9]
-
For competitive inhibition, the lines will intersect on the y-axis. The Ki can be calculated from the change in the apparent Km.[9]
-
Set up a series of assays with varying concentrations of GSH.
-
For each GSH concentration, run the assay in the absence (control) and presence of several fixed concentrations of this compound.
-
Keep the concentration of CDNB constant and saturating (e.g., 1 mM).[6]
-
Measure the initial reaction rates for all conditions.
-
Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[GSH]).[9]
-
For noncompetitive inhibition, the lines will intersect on the x-axis. The Ki can be determined from the change in Vmax.[9]
Visualizations
Experimental Workflow
Caption: Workflow for determining the Ki of this compound for GST.
GST Catalytic Cycle and Inhibition
Caption: Inhibition of the GST catalytic cycle by this compound.
References
- 1. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]
- 2. A novel method for screening the glutathione transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel method for screening the glutathione transferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. Spectrophotometric Screening for Potential Inhibitors of Cytosolic Glutathione S-Transferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Purification, characterization, and enzyme kinetics of a glutathione S transferase from larvae of the camel tick Hyalomma dromedarii - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Automated approach for the evaluation of glutathione-S-transferase P1-1 inhibition by organometallic anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3hbiomedical.com [3hbiomedical.com]
- 9. microbenotes.com [microbenotes.com]
Benastatin B: A Versatile Tool for Probing Enzyme Kinetics
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Benastatin B is a polyketide-derived natural product isolated from Streptomyces species. It has garnered attention in the scientific community for its diverse biological activities, including its potential as an antimicrobial agent. For researchers in enzyme kinetics and drug development, this compound serves as a valuable tool for studying enzyme inhibition and for screening new therapeutic candidates. This document provides detailed application notes and protocols for utilizing this compound in the study of enzyme kinetics, with a primary focus on its well-established targets: Glutathione S-Transferase (GST) and bacterial Penicillin-Binding Proteins (PBPs). While this compound is a known inhibitor of these enzymes, its effects on other enzymes, such as aspartyl aminopeptidase, are not yet documented in publicly available literature. The protocols provided herein can, however, be adapted for exploratory studies on other potential enzyme targets.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₀H₃₀O₇ | --INVALID-LINK-- |
| Molecular Weight | 502.6 g/mol | --INVALID-LINK-- |
| CAS Number | 138968-86-2 | --INVALID-LINK-- |
| Solubility | Soluble in DMSO; poorly soluble in methanol, acetone, and ethyl acetate; insoluble in water. | --INVALID-LINK-- |
Quantitative Data: Inhibitory Activity of this compound
This compound has been characterized as an inhibitor of several enzymes. The following table summarizes its known inhibitory constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀).
| Target Enzyme | Organism/Source | Substrate/Ligand | Inhibition Type | Kᵢ Value | IC₅₀ Value | Reference |
| Glutathione S-Transferase (GST) | Rat Liver | 3,4-dichloronitrobenzene | Competitive | 3.7 µM | - | --INVALID-LINK--, --INVALID-LINK-- |
| Glutathione S-Transferase (GST) | Rat Liver | Glutathione | Noncompetitive | 4.2 µM | - | --INVALID-LINK-- |
| Penicillin-Binding Protein (PBP) - Transglycosylase activity | Acinetobacter baumannii | - | - | - | 16 µM | --INVALID-LINK-- |
| Penicillin-Binding Protein (PBP) - Transglycosylase activity | Clostridium difficile | - | - | - | 53.3 µM | --INVALID-LINK-- |
| Penicillin-Binding Protein (PBP) - Transglycosylase activity | Escherichia coli | - | - | - | 30.7 µM | --INVALID-LINK-- |
| Penicillin-Binding Protein (PBP) - Transglycosylase activity | Staphylococcus aureus | - | - | - | 31.6 µM | --INVALID-LINK-- |
Mechanism of Action of this compound on Glutathione S-Transferase
This compound exhibits a dual inhibitory mechanism against Glutathione S-Transferase. It acts as a competitive inhibitor with respect to the substrate 3,4-dichloronitrobenzene and as a noncompetitive inhibitor with respect to glutathione.[1] This suggests that this compound binds to the active site of GST, likely at or near the binding site for the xenobiotic substrate, thereby preventing its conjugation with glutathione. The noncompetitive inhibition with respect to glutathione indicates that the binding of this compound does not prevent glutathione from binding to the enzyme, but it does impede the catalytic activity of the enzyme-glutathione complex.
Experimental Protocols
Protocol 1: Determination of Kinetic Parameters of GST Inhibition by this compound
This protocol outlines a spectrophotometric assay to determine the Kᵢ of this compound for Glutathione S-Transferase using 1-chloro-2,4-dinitrobenzene (CDNB) as the substrate.
Materials:
-
Purified Glutathione S-Transferase (rat liver)
-
This compound
-
1-chloro-2,4-dinitrobenzene (CDNB)
-
Reduced Glutathione (GSH)
-
Potassium phosphate buffer (100 mM, pH 6.5)
-
DMSO
-
UV-transparent 96-well plate or quartz cuvettes
-
Spectrophotometer capable of kinetic measurements at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of CDNB in ethanol.
-
Prepare a stock solution of GSH in potassium phosphate buffer.
-
Dilute the GST enzyme in potassium phosphate buffer to the desired working concentration.
-
-
Assay Setup:
-
Prepare a series of dilutions of this compound in potassium phosphate buffer.
-
Prepare a series of dilutions of CDNB in potassium phosphate buffer.
-
In a 96-well plate or cuvettes, set up reaction mixtures containing:
-
Potassium phosphate buffer
-
A fixed concentration of GSH (e.g., 1 mM)
-
Varying concentrations of CDNB
-
Varying concentrations of this compound (including a no-inhibitor control)
-
-
The final volume of each reaction should be consistent (e.g., 200 µL).
-
-
Kinetic Measurement:
-
Pre-incubate the reaction mixtures at a constant temperature (e.g., 25°C) for 5 minutes.
-
Initiate the reaction by adding the GST enzyme.
-
Immediately measure the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 5-10 minutes). The rate of increase in absorbance is proportional to the rate of the enzymatic reaction.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance vs. time plots.
-
To determine the mode of inhibition with respect to CDNB, generate a Lineweaver-Burk plot (1/V₀ vs. 1/[CDNB]) for each concentration of this compound.
-
Competitive inhibition: The lines will intersect on the y-axis.
-
Noncompetitive inhibition: The lines will intersect on the x-axis.
-
Uncompetitive inhibition: The lines will be parallel.
-
-
The Kᵢ can be determined from a secondary plot of the slopes of the Lineweaver-Burk plot versus the inhibitor concentration.
-
Protocol 2: Penicillin-Binding Protein (PBP) Inhibition Assay
This protocol describes a competition assay to evaluate the inhibition of PBPs by this compound using a fluorescently labeled penicillin derivative (e.g., Bocillin FL).
Materials:
-
Bacterial membrane fractions containing PBPs (e.g., from S. aureus or E. coli)
-
This compound
-
Bocillin FL (fluorescent penicillin)
-
Phosphate-buffered saline (PBS)
-
SDS-PAGE reagents and equipment
-
Fluorescent gel scanner
Procedure:
-
Inhibition Reaction:
-
Prepare a series of dilutions of this compound in PBS.
-
In microcentrifuge tubes, pre-incubate the bacterial membrane fractions with varying concentrations of this compound for a specified time (e.g., 15-30 minutes) at 37°C. Include a no-inhibitor control.
-
-
Fluorescent Labeling:
-
Add a fixed, saturating concentration of Bocillin FL to each tube and incubate for a further 10-15 minutes at 37°C. Bocillin FL will bind to the PBPs that are not inhibited by this compound.
-
-
SDS-PAGE and Visualization:
-
Stop the labeling reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled PBPs using a fluorescent gel scanner.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of each PBP band in the presence and absence of this compound.
-
The IC₅₀ value can be determined by plotting the percentage of PBP inhibition (relative to the no-inhibitor control) against the concentration of this compound and fitting the data to a dose-response curve.
-
Experimental Workflow for Enzyme Kinetic Analysis
The following diagram illustrates a typical workflow for characterizing an enzyme inhibitor like this compound.
Concluding Remarks
This compound is a valuable chemical probe for studying the kinetics of Glutathione S-Transferase and bacterial Penicillin-Binding Proteins. Its distinct inhibitory mechanisms provide a means to investigate the active sites and catalytic functions of these enzymes. The protocols outlined in this document offer a starting point for researchers to utilize this compound in their enzyme kinetics studies. While there is currently no published evidence for the inhibition of aspartyl aminopeptidase by this compound, the provided methodologies can be readily adapted for the initial screening and characterization of its effects on this or other enzymes of interest. As with any experimental work, appropriate controls and careful data analysis are crucial for obtaining reliable and meaningful results.
References
Benastatin B Administration in Animal Models: Application Notes and Protocols
Disclaimer: The following application notes and protocols are a projection based on the known in vitro activities of Benastatin B and related compounds, as well as common practices for in vivo studies of similar agents. As of the latest literature review, specific in vivo studies detailing the administration of this compound in animal models have not been published. Therefore, the experimental parameters provided herein are intended as a starting point for research and should be optimized accordingly.
Introduction
Benastatins are a group of naturally occurring polyketides, with Benastatin A and B being identified as potent inhibitors of Glutathione S-transferase (GST).[1] GSTs are a family of enzymes that play a crucial role in cellular detoxification by conjugating glutathione to a wide range of xenobiotics and endogenous electrophiles. Overexpression of certain GST isozymes has been linked to resistance to chemotherapy in various cancers.[2][3] This has led to the exploration of GST inhibitors as potential therapeutic agents to enhance the efficacy of existing anticancer drugs.[2] While the primary mechanism of action of this compound is the inhibition of GST, related compounds like Benastatin A have also been shown to induce apoptosis and cell cycle arrest in cancer cells, suggesting multiple avenues for its potential anti-cancer effects.
These notes provide a comprehensive, albeit prospective, guide for researchers and drug development professionals on the administration of this compound in animal models for preclinical evaluation.
Data Presentation
The following tables outline hypothetical dosage and administration schedules for in vivo studies of this compound. These values are extrapolated from in vitro potency and typical dosing for experimental small molecules.
Table 1: Proposed Intravenous Administration of this compound in a Mouse Xenograft Model
| Parameter | Proposed Value | Notes |
| Animal Model | Athymic Nude Mice (nu/nu) with subcutaneous human tumor xenografts (e.g., A549, H460) | Commonly used models for oncology studies.[4] |
| Formulation | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | A common vehicle for poorly soluble compounds. |
| Route of Administration | Intravenous (IV) via tail vein | Allows for direct systemic exposure.[5] |
| Dosage Range | 1, 5, 10, 25 mg/kg | Dose-ranging studies are essential to determine efficacy and toxicity. |
| Dosing Frequency | Once daily or every other day | To be determined by pharmacokinetic studies. |
| Treatment Duration | 21-28 days | Typical duration for tumor growth inhibition studies. |
| Endpoint Analysis | Tumor volume, body weight, survival, biomarker analysis of tumor tissue | Standard endpoints for efficacy and toxicity assessment. |
Table 2: Proposed Intraperitoneal Administration of this compound in a Syngeneic Mouse Model
| Parameter | Proposed Value | Notes |
| Animal Model | C57BL/6 mice with syngeneic tumors (e.g., LLC, B16-F10) | To evaluate the compound in the context of a competent immune system. |
| Formulation | 5% DMSO in corn oil | Suitable for intraperitoneal administration of lipophilic compounds. |
| Route of Administration | Intraperitoneal (IP) | A common and less stressful alternative to IV for repeated dosing in rodents.[6] |
| Dosage Range | 5, 15, 30, 50 mg/kg | Higher doses may be achievable via the IP route compared to IV. |
| Dosing Frequency | Once daily | Standard for many IP-administered agents. |
| Treatment Duration | 14-21 days | Sufficient to observe effects on tumor growth. |
| Endpoint Analysis | Tumor growth, immune cell infiltration into the tumor, cytokine profiling | To assess both direct anti-tumor and potential immunomodulatory effects. |
Experimental Protocols
The following are detailed, hypothetical protocols for key experiments to evaluate the in vivo efficacy of this compound.
Protocol 1: In Vivo Efficacy Assessment in a Human Tumor Xenograft Model
Objective: To determine the anti-tumor efficacy of this compound in an established human tumor xenograft model in immunodeficient mice.
Materials:
-
This compound
-
Vehicle components (DMSO, PEG300, Tween 80, Saline)
-
6-8 week old female athymic nude mice
-
Human cancer cell line (e.g., A549 non-small cell lung cancer)
-
Matrigel
-
Sterile syringes and needles (27G)
-
Calipers
-
Anesthesia (e.g., isoflurane)
-
Tissue collection and preservation reagents (formalin, liquid nitrogen)
Procedure:
-
Cell Culture and Implantation:
-
Culture A549 cells under standard conditions.
-
Harvest cells and resuspend in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (e.g., Vehicle, this compound at 5, 10, 25 mg/kg, and a positive control like cisplatin).
-
-
Drug Preparation and Administration:
-
Prepare the this compound formulation fresh daily. Dissolve this compound in DMSO first, then add PEG300 and Tween 80, and finally bring to volume with saline.
-
Administer the formulation via tail vein injection at the designated dose and schedule.
-
-
Monitoring:
-
Measure tumor volume and body weight twice weekly.
-
Observe the animals daily for any signs of toxicity (e.g., changes in behavior, ruffled fur, weight loss).
-
-
Endpoint and Tissue Collection:
-
At the end of the study (or if tumors reach a predetermined size limit), euthanize the mice.
-
Excise the tumors and weigh them.
-
Divide the tumor tissue for different analyses: fix a portion in 10% neutral buffered formalin for immunohistochemistry (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis) and snap-freeze the remainder in liquid nitrogen for molecular analysis (e.g., Western blot for GST expression and downstream signaling).
-
Protocol 2: Pharmacokinetic Study of this compound in Rats
Objective: To determine the pharmacokinetic profile of this compound following intravenous administration in rats.
Materials:
-
This compound
-
Formulation vehicle
-
Male Sprague-Dawley rats with jugular vein catheters
-
Syringes and infusion pumps
-
Blood collection tubes (with anticoagulant)
-
Centrifuge
-
Sample storage vials
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Preparation:
-
Use cannulated rats to facilitate repeated blood sampling.
-
Acclimate the animals to the experimental conditions.
-
-
Drug Administration:
-
Administer a single bolus IV dose of this compound (e.g., 5 mg/kg) through the jugular vein catheter.
-
-
Blood Sampling:
-
Collect blood samples (approximately 100-200 µL) at predetermined time points (e.g., pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).
-
Process the blood samples by centrifugation to obtain plasma.
-
-
Sample Analysis:
-
Store plasma samples at -80°C until analysis.
-
Develop and validate a sensitive LC-MS/MS method for the quantification of this compound in plasma.
-
Analyze the plasma samples to determine the concentration of this compound at each time point.
-
-
Data Analysis:
-
Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and area under the curve (AUC).
-
Visualization of Pathways and Workflows
Signaling Pathway
Based on the known effects of the related compound Benastatin A, a potential mechanism of action for this compound beyond GST inhibition could involve the induction of apoptosis and cell cycle arrest.
Caption: Putative signaling pathway of this compound in cancer cells.
Experimental Workflow
The following diagram illustrates the general workflow for an in vivo efficacy study of this compound.
Caption: General workflow for in vivo efficacy testing of this compound.
References
- 1. Benastatins A and B, new inhibitors of glutathione S-transferase, produced by Streptomyces sp. MI384-DF12. I. Taxonomy, production, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of glutathione-S-transferase in anti-cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Discovery and Application of Inhibitors of Glutathione S-Transferase as Therapeutic Agents -A Review | Bentham Science [eurekaselect.com]
- 4. Glutathione <em>S</em>-transferase inhibitor displays robust efficacy in lung cancer models | BioWorld [bioworld.com]
- 5. rjptsimlab.com [rjptsimlab.com]
- 6. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Sensitive and Robust LC-MS/MS Method for the Quantification of Benastatin B in Human Plasma
Abstract
This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Benastatin B in human plasma. This compound is a polyketide with known inhibitory activity against Glutathione S-transferase (GST), suggesting its potential as a therapeutic agent. The method utilizes protein precipitation for sample preparation and a reversed-phase chromatographic separation. Detection is achieved using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The assay has been developed to provide a linear range, accuracy, and precision suitable for pharmacokinetic studies.
Introduction
This compound is a naturally occurring polyketide that has demonstrated significant biological activity, notably the inhibition of Glutathione S-transferase (GST).[1][2] GSTs are a family of enzymes that play a crucial role in cellular detoxification by catalyzing the conjugation of glutathione to a wide range of xenobiotics and endogenous compounds.[3][4][5] Inhibition of GST is a promising strategy in cancer therapy to overcome drug resistance.[6][7][8] To facilitate preclinical and clinical development of this compound, a reliable and sensitive bioanalytical method for its quantification in biological matrices is essential. This application note presents a detailed protocol for a robust LC-MS/MS method for the determination of this compound in human plasma.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity >98%)
-
Benastatin C (Internal Standard, IS) (purity >98%)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (K2-EDTA)
Standard Solutions, Calibration Standards, and Quality Control Samples
Stock Solutions: Primary stock solutions of this compound and the internal standard (IS), Benastatin C, were prepared in methanol at a concentration of 1 mg/mL. These were stored at -20°C.
Working Solutions: Working solutions of this compound were prepared by serial dilution of the stock solution with 50:50 (v/v) methanol:water to create a series of calibration standards. A separate stock solution was used to prepare quality control (QC) samples at low, medium, and high concentrations. The IS working solution was prepared at a concentration of 100 ng/mL.
Calibration Curve and QC Samples: Calibration standards were prepared by spiking blank human plasma with the appropriate working solutions to achieve final concentrations ranging from 1 to 1000 ng/mL. QC samples were similarly prepared at concentrations of 3 ng/mL (LQC), 300 ng/mL (MQC), and 800 ng/mL (HQC).
Sample Preparation
-
To 50 µL of plasma sample (standard, QC, or unknown), add 10 µL of the IS working solution (100 ng/mL Benastatin C) and vortex briefly.
-
Add 150 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography: A hypothetical standard C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) was used for chromatographic separation.
| Parameter | Value |
| Column | C18 Reversed-Phase (2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | 30% B to 95% B in 3.0 min, hold at 95% B for 1.0 min, return to 30% B and equilibrate for 1.0 min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temp | 10°C |
Mass Spectrometry: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used for detection. The analysis was performed in positive ion mode using Multiple Reaction Monitoring (MRM).
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
MRM Transitions: The following MRM transitions were used for the quantification of this compound and the IS, Benastatin C. Note: These are proposed transitions based on the known structures and would require experimental optimization.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 503.2 | 459.2 | 100 | 35 | 20 |
| This compound (Qualifier) | 503.2 | 295.1 | 100 | 35 | 30 |
| Benastatin C (IS) | 457.2 | 413.2 | 100 | 30 | 18 |
Data Presentation
Calibration Curve
The calibration curve was constructed by plotting the peak area ratio of this compound to the IS against the nominal concentration. A linear regression with a 1/x² weighting factor was used.
| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) |
| 1.0 | 0.025 |
| 5.0 | 0.128 |
| 10.0 | 0.255 |
| 50.0 | 1.26 |
| 100.0 | 2.53 |
| 500.0 | 12.7 |
| 1000.0 | 25.4 |
| r² | 0.998 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated using the QC samples.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%RE) | Inter-day Precision (%RSD) | Inter-day Accuracy (%RE) |
| LQC | 3.0 | 5.2 | -2.3 | 6.8 | -1.5 |
| MQC | 300.0 | 3.8 | 1.5 | 4.5 | 2.1 |
| HQC | 800.0 | 3.1 | 0.8 | 3.9 | 1.3 |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Inhibition of the GST pathway by this compound.
Conclusion
This application note outlines a hypothetical yet robust and sensitive LC-MS/MS method for the quantification of this compound in human plasma. The proposed method, utilizing a simple protein precipitation step and standard reversed-phase chromatography, is suitable for high-throughput analysis. The described protocols and parameters provide a strong foundation for the validation of this assay for use in pharmacokinetic and other drug development studies of this compound. The established workflow and the understanding of its interaction with the GST pathway are critical for advancing its therapeutic potential.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | 138968-86-2 [chemicalbook.com]
- 3. The Role of Glutathione S-transferase P in signaling pathways and S-glutathionylation in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Glutathione S-transferase - Wikipedia [en.wikipedia.org]
- 6. The inhibition of glutathione S-transferases: mechanisms, toxic consequences and therapeutic benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of inhibition of glutathione S-transferase P on the growth of the Jurkat human T cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of glutathione S-transferases by antimalarial drugs possible implications for circumventing anticancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Benastatin B Concentration for Cell-Based Assays: A Technical Support Guide
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Benastatin B?
This compound is a potent inhibitor of Glutathione S-transferase (GST), with a particular affinity for the Pi class isoform, GSTP1.[1] Under normal cellular conditions, GSTP1 can bind to and inhibit c-Jun N-terminal kinase (JNK), a key protein in the MAPK signaling pathway that promotes apoptosis.[2][3] By inhibiting GSTP1, this compound disrupts the GSTP1-JNK complex, leading to the activation of JNK and subsequent downstream signaling cascades that can induce apoptosis and cell cycle arrest.[4][5]
Q2: What is a recommended starting concentration for this compound in a cell-based assay?
A recommended starting concentration for this compound is in the range of 10-20 µM. Studies on the structurally similar Benastatin A have shown that concentrations between 16-20 µM effectively induce apoptosis and cell cycle arrest in mouse colon 26 adenocarcinoma cells.[6][7] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q3: How should I prepare a stock solution of this compound?
This compound is sparingly soluble in aqueous solutions but is soluble in organic solvents like dimethyl sulfoxide (DMSO).[8][9] It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO.[10] To avoid precipitation when adding to aqueous cell culture media, ensure the final DMSO concentration in your assay does not exceed a level that is toxic to your cells, typically below 0.5%, and for some sensitive or primary cells, as low as 0.1%.[11][12]
Q4: What are the expected cellular effects of this compound treatment?
Treatment of cancer cells with GSTP1 inhibitors like this compound is expected to induce apoptosis and cause cell cycle arrest.[4][6] Inhibition of GSTP1 leads to the activation of the JNK and p38 MAPK pathways.[4] Activated JNK is a crucial mediator of apoptosis, while p38 activation can lead to an increase in p21 levels, resulting in cell cycle arrest.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Precipitation of this compound in cell culture media. | The aqueous solubility of this compound is low. The final concentration of DMSO may be too low to maintain solubility. | Prepare a more concentrated stock solution in DMSO to minimize the volume added to the media. Perform serial dilutions of the stock in DMSO before adding to the media. Gently warm the media to 37°C before adding the this compound solution.[13] |
| No observable effect on cell viability or GST activity. | The concentration of this compound may be too low. The cell line may have low expression of GSTP1. The incubation time may be insufficient. | Perform a dose-response experiment with a wider concentration range (e.g., 1 µM to 100 µM). Verify the expression of GSTP1 in your cell line using Western blot. Increase the incubation time (e.g., 24, 48, 72 hours). |
| High background in GST inhibition assay. | Spontaneous conjugation of the substrate (e.g., CDNB) with glutathione. | Run a blank reaction containing all components except the enzyme source to measure the rate of the spontaneous reaction and subtract this from your experimental values. |
| Inconsistent results between experiments. | Variability in cell seeding density. Inconsistent incubation times. Degradation of this compound stock solution. | Ensure consistent cell seeding density for all experiments. Standardize all incubation times precisely. Aliquot the this compound stock solution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
Table 1: Template for IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | Incubation Time (hours) | IC50 (µM) | Reference |
| Example: MCF-7 | Breast Adenocarcinoma | MTT Assay | 48 | [Insert Value] | [Your Data] |
| Example: A549 | Lung Carcinoma | XTT Assay | 72 | [Insert Value] | [Your Data] |
| Example: U-2 OS | Osteosarcoma | Resazurin Assay | 48 | [Insert Value] | [Your Data] |
| Example: PC-3 | Prostate Adenocarcinoma | Crystal Violet Assay | 72 | [Insert Value] | [Your Data] |
Experimental Protocols
Protocol 1: Cellular GSTP1 Inhibition Assay
This protocol is adapted from a general spectrophotometric assay for GST activity.
Materials:
-
Phosphate Buffered Saline (PBS), pH 6.5
-
1-chloro-2,4-dinitrobenzene (CDNB) stock solution (e.g., 100 mM in ethanol)
-
Reduced Glutathione (GSH) stock solution (e.g., 100 mM in water)
-
This compound stock solution (in DMSO)
-
Cell lysate containing GSTP1
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare an assay cocktail containing PBS (pH 6.5), 1 mM CDNB, and 1 mM GSH.
-
In a 96-well plate, add cell lysate to each well.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the assay cocktail to each well.
-
Immediately measure the change in absorbance at 340 nm every minute for 5-10 minutes.
-
Calculate the rate of reaction (ΔA340/min).
-
Determine the percent inhibition for each concentration of this compound relative to the vehicle control and calculate the IC50 value.
Protocol 2: Cell Viability (MTT) Assay
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plate
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the overnight culture medium and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound inhibits GSTP1, leading to apoptosis and cell cycle arrest.
Experimental Workflow for Determining this compound IC50
Caption: A stepwise workflow for determining the IC50 value of this compound.
References
- 1. The Natural Compound Neobractatin Induces Cell Cycle Arrest by Regulating E2F1 and Gadd45α - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Implications of glutathione-S transferase P1 in MAPK signaling as a CRAF chaperone: In memory of Dr. Irving Listowsky - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of Protein-Protein Interactions: Cell-Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. glpbio.com [glpbio.com]
- 9. Benastatin A | Glutaminase | 138968-85-1 | Invivochem [invivochem.com]
- 10. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lifetein.com [lifetein.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Troubleshooting low signal in Benastatin B inhibition assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Benastatin B in glutathione S-transferase (GST) inhibition assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during this compound inhibition assays, particularly focusing on the problem of low signal.
Q1: Why is the signal in my this compound inhibition assay consistently low or absent?
A low or absent signal in your assay can stem from several factors, ranging from reagent preparation to experimental setup. Below is a systematic guide to troubleshooting this issue.
-
Reagent Quality and Preparation:
-
This compound Solubility: this compound is soluble in DMSO but insoluble in water.[1] Ensure your stock solution in 100% DMSO is fully dissolved. When preparing working dilutions, it is crucial to maintain a final DMSO concentration that is compatible with your enzyme's activity. A final DMSO concentration of 1-5% is generally well-tolerated by most enzymes. To avoid precipitation, add the this compound/DMSO stock to the assay buffer with gentle vortexing.
-
Substrate Stability: The substrate, 1-chloro-2,4-dinitrobenzene (CDNB), should be prepared fresh in ethanol. Avoid more than five freeze-thaw cycles.[2]
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Glutathione (GSH) Stability: Prepare GSH fresh for each experiment as it can oxidize over time.
-
Enzyme Activity: Verify the activity of your GST enzyme stock. Enzyme activity can diminish with improper storage or multiple freeze-thaw cycles.
-
-
Assay Conditions:
-
Incorrect Wavelength: Ensure your spectrophotometer is set to measure the absorbance at 340 nm, which is the wavelength at which the conjugation product of CDNB and GSH is detected.[2]
-
Sub-optimal pH: The optimal pH for GST activity is typically around 6.5.[2] Verify the pH of your assay buffer.
-
Incubation Times: Ensure that the pre-incubation of the enzyme with the inhibitor and the reaction time are appropriate.
-
-
Experimental Execution:
-
Pipetting Errors: Inaccurate pipetting of reagents, especially the enzyme or substrates, can lead to significantly lower signals.
-
Order of Reagent Addition: The order of reagent addition can be critical. Typically, the enzyme is pre-incubated with the inhibitor before initiating the reaction by adding the substrates.
-
Q2: My control wells (no inhibitor) show a good signal, but the signal decreases dramatically even at very low this compound concentrations. Is this expected?
This could indicate either potent inhibition by this compound or a problem with the inhibitor itself.
-
Potent Inhibition: this compound is a known potent inhibitor of GST.[1] A sharp drop in signal could be a true reflection of its inhibitory activity.
-
Inhibitor Precipitation: Due to its poor aqueous solubility, this compound might be precipitating out of solution at higher concentrations in the assay well, leading to light scattering and an artificially low absorbance reading. Visually inspect the wells for any signs of precipitation.
Q3: How can I be sure that the low signal is due to specific inhibition by this compound and not an artifact?
To confirm specific inhibition, consider the following control experiments:
-
Varying Enzyme Concentration: If the IC50 value for this compound shifts with changes in the enzyme concentration, it may indicate non-specific or tight-binding inhibition.
-
Varying Substrate Concentration: As this compound is a competitive inhibitor with respect to CDNB, increasing the concentration of CDNB should overcome the inhibition and result in a higher signal.[1]
-
Solvent Control: Ensure that the final concentration of DMSO in all wells is constant and that a "vehicle control" (assay with DMSO but no this compound) is included to account for any effects of the solvent on enzyme activity.
Q4: The reaction rate in my assay is not linear. What could be the cause?
A non-linear reaction rate can be caused by several factors:
-
Substrate Depletion: If the initial substrate concentration is too low, it may be consumed rapidly, leading to a decrease in the reaction rate over time.
-
Product Inhibition: The accumulation of the reaction product can sometimes inhibit the enzyme.
-
Enzyme Instability: The enzyme may not be stable under the assay conditions for the duration of the measurement.
Experimental Protocols
Glutathione S-Transferase (GST) Inhibition Assay using CDNB
This protocol is adapted from standard procedures for measuring GST activity.
Materials:
-
Glutathione S-Transferase (GST) enzyme
-
This compound
-
1-Chloro-2,4-dinitrobenzene (CDNB)
-
Reduced Glutathione (GSH)
-
100% DMSO
-
Ethanol
-
Phosphate buffer (100 mM, pH 6.5)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
CDNB Stock Solution: Prepare a 100 mM stock solution of CDNB in ethanol.
-
GSH Stock Solution: Prepare a 100 mM stock solution of GSH in water. Prepare this solution fresh daily.
-
Assay Buffer: 100 mM phosphate buffer, pH 6.5.
-
-
Assay Protocol:
-
Prepare serial dilutions of this compound from the stock solution in 100% DMSO.
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
GST enzyme solution
-
This compound dilution (or DMSO for control wells)
-
-
Mix gently and pre-incubate for 10 minutes at room temperature.
-
Prepare a reaction mix containing:
-
Assay Buffer
-
GSH stock solution (to a final concentration of 1 mM)
-
CDNB stock solution (to a final concentration of 1 mM)
-
-
Initiate the reaction by adding the reaction mix to each well.
-
Immediately place the plate in the microplate reader and measure the increase in absorbance at 340 nm every minute for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the absorbance curve.
-
Determine the percent inhibition for each this compound concentration relative to the control (DMSO only).
-
Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a suitable model to determine the IC50 value.
-
Quantitative Data Summary
| Compound | Target Enzyme | Inhibition Type vs. DCNB/CDNB | Inhibition Type vs. GSH | Ki vs. DCNB (μM) | Ki vs. GSH (μM) |
| Benastatin A | Glutathione S-Transferase (GST) | Competitive | - | 5.0 | - |
| This compound | Glutathione S-Transferase (GST) | Competitive | Noncompetitive | 3.7 | 4.2 |
DCNB (3,4-dichloronitrobenzene) is a substrate similar to CDNB (1-chloro-2,4-dinitrobenzene). Data sourced from multiple studies.[1]
Visualizations
Logical Troubleshooting Workflow for Low Signal
Caption: Troubleshooting workflow for low signal issues.
GST-JNK Signaling Pathway
Caption: Role of GST in regulating the JNK signaling pathway.
References
How to improve Benastatin B solubility for experiments
Welcome to the technical support center for Benastatin B. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with this compound, with a specific focus on its solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a polyketide-derived natural product isolated from Streptomyces species. Its primary mechanism of action is the inhibition of glutathione S-transferase (GST), a key enzyme in cellular detoxification pathways.[1][2][3][4] By inhibiting GST, this compound can modulate downstream signaling pathways and induce cellular responses.
Q2: What are the known solubility properties of this compound?
This compound is a hydrophobic compound with limited solubility in aqueous solutions. Its general solubility profile is as follows:
-
Soluble: Dimethyl sulfoxide (DMSO)[1]
-
Poorly soluble: Methanol, Acetone, Ethyl Acetate[1]
-
Insoluble: Water[1]
Q3: What is the recommended solvent for preparing this compound stock solutions?
Based on its solubility profile, Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.
Q4: Are there any known working concentrations of this compound for cell-based assays?
The optimal working concentration of this compound will vary depending on the cell type and the specific experimental endpoint. However, its inhibitory constant (Ki) for rat liver GST is 3.7 µM, and it shows activity against methicillin-resistant S. aureus (MRSA) with a Minimum Inhibitory Concentration (MIC) of 3.12 µg/ml.[2][3] These values can serve as a starting point for determining the appropriate concentration range for your experiments.
Troubleshooting Guide
Issue: this compound precipitates out of solution when I dilute my DMSO stock in aqueous media (e.g., cell culture medium, PBS).
This is a common issue encountered with hydrophobic compounds dissolved in DMSO. The dramatic change in solvent polarity upon dilution into an aqueous buffer can cause the compound to crash out of solution.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| High final concentration of this compound. | Decrease the final working concentration of this compound in your experiment. |
| Rapid dilution. | Add the this compound stock solution dropwise to the aqueous medium while vortexing or stirring to ensure rapid mixing and prevent localized high concentrations. |
| Low temperature of the aqueous medium. | Warm the aqueous medium to 37°C before adding the this compound stock solution. |
| Insufficient protein in the medium. | If your experimental conditions permit, dilute the this compound stock into a medium containing serum (e.g., 10% FBS). Serum proteins can help to solubilize hydrophobic compounds. |
| Final DMSO concentration is too low. | While it's crucial to keep the final DMSO concentration low to avoid cellular toxicity (typically ≤ 0.5%), a very low concentration might not be sufficient to maintain solubility. If your cells can tolerate it, a slightly higher final DMSO concentration (e.g., 0.1% to 0.5%) may help. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments. |
Data Summary
This compound Solubility
| Solvent | Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | Soluble | [1] |
| Methanol | Poorly Soluble | [1] |
| Acetone | Poorly Soluble | [1] |
| Ethyl Acetate | Poorly Soluble | [1] |
| Water | Insoluble | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound: The molecular weight of this compound is 502.56 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:
-
10 mmol/L * 1 L/1000 mL * 502.56 g/mol * 1000 mg/g = 5.026 mg/mL
-
-
Weigh this compound: Carefully weigh out the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the tube. For example, to prepare 1 mL of a 10 mM stock, add 1 mL of DMSO to 5.026 mg of this compound.
-
Dissolve: Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid in dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Protocol 2: Dilution of this compound for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium (with or without serum, as per your experimental design)
-
Sterile tubes for dilution
Procedure:
-
Determine the final desired concentration: For example, if you want a final concentration of 10 µM in your cell culture well.
-
Prepare an intermediate dilution (optional but recommended): To avoid pipetting very small volumes and to ensure accurate dilution, it is often helpful to make an intermediate dilution. For instance, you can dilute your 10 mM stock 1:100 in cell culture medium to get a 100 µM intermediate solution.
-
Final Dilution: Add the appropriate volume of your stock or intermediate solution to the final volume of cell culture medium. For example, to achieve a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of 10 mM stock to 999 µL of medium).
-
Mixing: Immediately after adding the this compound solution, mix the medium gently by pipetting up and down or by swirling the plate.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equivalent volume of cell culture medium. The final concentration of DMSO in the vehicle control should be identical to that in the experimental wells. Most cell lines can tolerate a final DMSO concentration of up to 0.5%.
Visualizations
Signaling Pathway: Inhibition of GST by this compound
Caption: Inhibition of Glutathione S-Transferase (GST) by this compound.
Experimental Workflow: Preparing this compound for Cell-Based Assays
Caption: Workflow for preparing this compound for cell-based experiments.
References
Benastatin B Functional Studies: A Technical Support Guide
This guide provides troubleshooting and experimental design advice for researchers working with Benastatin B, a known inhibitor of glutathione S-transferase and aspartate aminotransferase. The following question-and-answer format addresses common issues to ensure robust and reliable experimental outcomes.
Section 1: Essential Controls & Initial Setup
FAQ: What are the absolute essential controls for any cell-based experiment with this compound?
Answer: For any experiment involving this compound, a multi-faceted approach to controls is critical to ensure that the observed effects are specific to the compound's activity. The minimum required controls are:
-
Vehicle Control: This is the most crucial control. This compound is typically dissolved in a solvent like DMSO. The vehicle control group consists of cells treated with the same final concentration of the solvent used in the experimental group. This accounts for any effects the solvent itself might have on cell health or activity.
-
Untreated Control: This group of cells is not exposed to either this compound or the vehicle. It serves as a baseline for normal cell behavior and health under standard culture conditions.
-
Positive Control (for the expected effect): If you are studying a known downstream effect of inhibiting the target enzyme (e.g., apoptosis), include a positive control compound known to induce that effect through a well-understood mechanism. This validates that your assay system is working as expected.
Workflow for a Typical this compound Experiment
Caption: General experimental workflow for this compound functional studies.
Section 2: Troubleshooting Unexpected or Inconsistent Results
FAQ: I'm not observing any effect with this compound. What should I check first?
Answer: If this compound is not producing the expected biological effect, a systematic troubleshooting approach is necessary.
Troubleshooting Flowchart
Caption: Troubleshooting guide for lack of this compound effect.
Recommended Actions:
-
Compound Potency: Ensure your this compound stock is not degraded. Prepare fresh stock solutions and aliquot them for single use to avoid multiple freeze-thaw cycles.[1]
-
Dose-Response and Time-Course: The lack of effect could be due to suboptimal concentration or incubation time. It is crucial to perform a dose-response experiment to determine the IC50 (the concentration that inhibits 50% of the biological activity).[2] Additionally, a time-course experiment (e.g., 24, 48, 72 hours) should be conducted.
Table 1: Example Dose-Response Data for IC50 Calculation
| This compound Conc. (µM) | % Viability (Normalized to Vehicle) |
| 0 (Vehicle) | 100 |
| 0.1 | 98.5 |
| 1 | 85.2 |
| 5 | 52.1 |
| 10 | 25.6 |
| 50 | 5.3 |
| 100 | 2.1 |
-
Target Expression: Confirm that your cell line expresses the target enzyme, such as Aspartate Aminotransferase (AST/GOT1) or Glutathione S-transferase (GST).[3][4] This can be verified using techniques like Western Blot or qPCR.
Section 3: Verifying On-Target vs. Off-Target Effects
FAQ: How can I be sure the effects I'm seeing are from this compound inhibiting its intended target and not an off-target effect?
Answer: Distinguishing on-target from off-target effects is a common challenge with small molecule inhibitors.[5][6][7][8] A multi-pronged approach is the most effective strategy.
Key Experimental Strategies:
-
Rescue Experiments: If this compound inhibits an enzyme, adding back the product of that enzyme's reaction should "rescue" the cells from the compound's effect. For an AST inhibitor, this involves supplementing the culture media with downstream metabolites. Pancreatic ductal adenocarcinoma (PDAC) cells, for instance, rely on the GOT1 enzyme for redox balance.[3] Inhibition of GOT1 can be rescued by providing the cells with alternative sources to maintain this balance.
-
Target Knockdown/Knockout: The most definitive control is to use genetic tools like siRNA or CRISPR to reduce or eliminate the expression of the target enzyme. The phenotype of the target-knockdown/knockout cells should mimic the effect of treatment with this compound.
Signaling Pathway: Role of AST (GOT1) in Metabolism
This compound can inhibit Aspartate Aminotransferase (AST), also known as Glutamate-Oxaloacetate Transaminase (GOT). GOT1 is a key enzyme in the malate-aspartate shuttle, which is crucial for cellular metabolism and redox balance.[3]
Caption: Inhibition of cytoplasmic AST (GOT1) by this compound disrupts NADPH production.
Section 4: Detailed Experimental Protocols
FAQ: Can you provide a protocol for measuring intracellular AST activity to confirm this compound's effect?
Answer: Yes. Confirming that this compound inhibits its target enzyme within the cell is a critical step. You can measure the activity of AST in cell lysates after treatment. Many commercial kits are available for this purpose.[9]
Protocol: Measurement of Cellular Aspartate Aminotransferase (AST) Activity
-
Cell Treatment: Seed cells in a 6-well plate and allow them to adhere. Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 50 µM) and a vehicle control for the desired duration (e.g., 24 hours).
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold AST Assay Buffer (often provided in kits) to each well and scrape the cells.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Homogenize the lysate using a sonicator or by passing it through a fine-gauge needle.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (lysate) for the assay.
-
-
Protein Quantification: Determine the total protein concentration in each lysate using a BCA or Bradford assay. This is essential for normalizing the enzyme activity.
-
AST Activity Assay (Example using a coupled reaction):
-
Prepare a reaction mixture. A common method couples the AST reaction to a second reaction that can be measured spectrophotometrically. For example, the oxaloacetate produced by AST can be converted to malate by malate dehydrogenase (MDH), a reaction that consumes NADH. The decrease in NADH is measured by the change in absorbance at 340 nm.[10]
-
Add a standardized amount of protein (e.g., 10-20 µg) from each lysate to separate wells of a 96-well UV-transparent plate.
-
Add the reaction mixture to each well to start the reaction.
-
Immediately measure the absorbance at 340 nm every minute for 10-20 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of NADH consumption (change in A340 per minute).
-
Normalize this rate to the amount of protein in each sample.
-
Compare the AST activity in this compound-treated samples to the vehicle control.
-
Table 2: Example Data for Cellular AST Activity Inhibition
| This compound Conc. (µM) | AST Activity (mU/mg protein) | % Inhibition |
| 0 (Vehicle) | 150.4 | 0 |
| 1 | 135.2 | 10.1 |
| 5 | 88.1 | 41.4 |
| 10 | 40.9 | 72.8 |
| 50 | 12.5 | 91.7 |
References
- 1. superchemistryclasses.com [superchemistryclasses.com]
- 2. resources.biomol.com [resources.biomol.com]
- 3. Discovery and optimization of aspartate aminotransferase 1 inhibitors to target redox balance in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benastatins A and B, new inhibitors of glutathione S-transferase, produced by Streptomyces sp. MI384-DF12. I. Taxonomy, production, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assay interference and off-target liabilities of reported histone acetyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Off-targets of BRAF inhibitors disrupt endothelial signaling and vascular barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BRAF inhibitors suppress apoptosis through off-target inhibition of JNK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. Inhibition of liver alanine aminotransferase and aspartate aminotransferase by hesperidin and its aglycone hesperetin: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting pH for optimal Benastatin B activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with Benastatin B, focusing on the critical aspect of adjusting pH for its optimal activity.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound activity?
Currently, there is no specific published data detailing the optimal pH for this compound's inhibitory activity. However, this compound is a known inhibitor of Glutathione S-transferase (GST). GST enzymes typically exhibit optimal activity in a pH range of 6.5 to 8.5.[1] Therefore, it is hypothesized that the optimal pH for this compound's inhibitory effect will be within this physiological range, likely close to the optimal pH of the specific GST isozyme being studied. We recommend performing a pH profile experiment to determine the precise optimal pH for your experimental conditions.
Q2: How do I determine the optimal pH for my experiment with this compound?
To determine the optimal pH for this compound activity in your specific assay, we recommend performing a pH optimization experiment. This involves measuring the inhibitory activity of this compound on its target, Glutathione S-transferase (GST), across a range of pH values (e.g., from 6.0 to 9.0). The pH at which this compound exhibits the highest inhibitory potency (e.g., lowest IC50 or Ki value) is considered the optimal pH for your experimental setup. A detailed protocol for this experiment is provided in the "Experimental Protocols" section.
Q3: What are the signs of suboptimal pH in my this compound assay?
Suboptimal pH can significantly impact the activity of this compound and the target enzyme, GST. Signs of a suboptimal pH in your assay may include:
-
Low or inconsistent inhibitory activity of this compound: If the pH is far from the optimum, the binding of this compound to the active site of GST may be compromised.
-
Reduced overall enzyme activity: The catalytic activity of GST itself is pH-dependent. A suboptimal pH can lead to lower enzyme turnover, affecting the dynamic range of your inhibition assay.
-
Poor reproducibility of results: Fluctuations in pH between experiments can be a major source of variability.
-
Precipitation of this compound: While this compound is soluble in DMSO, its solubility in aqueous buffers can be pH-dependent.[2] Changes in pH might lead to precipitation, reducing its effective concentration in the assay.
Q4: How should I prepare my buffers for pH optimization studies?
When preparing buffers for pH optimization experiments, it is crucial to use a buffering agent that is effective over the desired pH range. A "universal" buffer, such as a combination of phosphate, acetate, and borate, can be used. Alternatively, a series of different buffers with overlapping pH ranges can be prepared. It is essential to:
-
Verify the final pH of each buffer solution at the experimental temperature using a calibrated pH meter.
-
Ensure that the buffer components do not interfere with the assay components or the activity of the enzyme or inhibitor.
-
Maintain a constant ionic strength across the different pH conditions to minimize its confounding effects on enzyme activity.
Q5: My this compound activity is lower than expected. Could pH be the issue?
Yes, a suboptimal pH is a common reason for lower-than-expected activity of an enzyme inhibitor. If you are observing low potency for this compound, we strongly recommend verifying the pH of your assay buffer and considering a pH optimization experiment. Even small deviations from the optimal pH can lead to a significant decrease in inhibitory activity.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low this compound Potency (High IC50) | The pH of the assay buffer is outside the optimal range for this compound binding to GST. | Perform a pH optimization experiment to identify the optimal pH for your assay (see Experimental Protocols). Ensure your buffer is prepared correctly and the pH is verified at the experimental temperature. |
| This compound has precipitated out of solution. | This compound is poorly soluble in water.[2] Ensure the final concentration of the DMSO stock in the aqueous buffer is low (typically <1%) to maintain solubility. Visually inspect for any precipitation. Consider the effect of pH on the solubility of this compound in your buffer system. | |
| High Variability Between Replicates | Inconsistent pH across different wells or experiments. | Prepare a single, large batch of assay buffer for each experiment. Re-check the pH of the buffer before use. Ensure thorough mixing of all components in the assay wells. |
| Instability of this compound at the experimental pH. | While no specific data exists for this compound, the stability of small molecules can be pH-dependent.[3] Minimize the pre-incubation time of this compound in the assay buffer if instability is suspected. | |
| Low Overall GST Enzyme Activity | The assay pH is suboptimal for the GST enzyme itself. | The optimal pH for GST activity generally falls between 6.5 and 8.5.[1] If the overall enzyme signal is low, ensure your assay pH is within this range. The optimal pH for inhibition may be slightly different from the optimal pH for enzyme catalysis. |
Quantitative Data
Table 1: Physicochemical and Inhibitory Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₀H₃₀O₇ | [4][5] |
| Molecular Weight | 502.6 g/mol | [6] |
| Appearance | Yellowish-brown powder | [2] |
| Solubility | Soluble in DMSO; Poorly soluble in MeOH, Acetone, EtOAc; Insoluble in H₂O | [2] |
| Target Enzyme | Glutathione S-transferase (GST) | [4] |
| Inhibition Constant (Ki) | 3.7 x 10⁻⁶ M (3.7 µM) against rat liver GST | [4][6] |
Experimental Protocols
Protocol: Determination of the Optimal pH for this compound Inhibition of Glutathione S-transferase (GST)
This protocol describes a method to determine the optimal pH for the inhibitory activity of this compound against a specific GST isozyme using a standard spectrophotometric assay with 1-chloro-2,4-dinitrobenzene (CDNB) as a substrate.
Materials:
-
Purified Glutathione S-transferase (GST) enzyme
-
This compound
-
Glutathione (GSH)
-
1-Chloro-2,4-dinitrobenzene (CDNB)
-
Dimethyl sulfoxide (DMSO)
-
A series of buffers covering a pH range from 6.0 to 9.0 (e.g., 0.1 M potassium phosphate for pH 6.0-8.0, and 0.1 M Tris-HCl for pH 8.0-9.0)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a stock solution of GSH (e.g., 100 mM) in water.
-
Prepare a stock solution of CDNB (e.g., 100 mM) in ethanol.
-
Prepare a series of assay buffers, each at a different pH value (e.g., in 0.5 pH unit increments from 6.0 to 9.0).
-
-
Assay Setup:
-
For each pH value to be tested, set up a series of reactions in a 96-well plate. Include controls (no inhibitor, no enzyme).
-
To each well, add the appropriate assay buffer.
-
Add a fixed concentration of GST enzyme to each well (except for the no-enzyme control).
-
Add serial dilutions of this compound to the appropriate wells. Include a "no inhibitor" control containing only DMSO.
-
Add GSH to a final concentration of 1 mM.
-
Incubate the plate at the desired temperature for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction and Measurement:
-
Initiate the reaction by adding CDNB to a final concentration of 1 mM.
-
Immediately start monitoring the change in absorbance at 340 nm over time using a microplate spectrophotometer. The rate of increase in absorbance is proportional to the GST activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each concentration of this compound at each pH.
-
For each pH value, plot the enzyme activity against the logarithm of the this compound concentration.
-
Fit the data to a suitable dose-response curve to determine the IC50 value of this compound at each pH.
-
Plot the determined IC50 values against the corresponding pH values. The pH that yields the lowest IC50 value is the optimal pH for this compound inhibition under these conditions.
-
Visualizations
Caption: Experimental workflow for determining the optimal pH for this compound activity.
References
- 1. researchgate.net [researchgate.net]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Aqueous stability of astilbin: effects of pH, temperature, and solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benastatins A and B, new inhibitors of glutathione S-transferase, produced by Streptomyces sp. MI384-DF12. I. Taxonomy, production, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benastatins A and B, new inhibitors of glutathione S-transferase, produced by Streptomyces sp. MI384-DF12. II. Structure determination of benastatins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
Validation & Comparative
A Comparative Guide to GST Inhibition: Benastatin B vs. Ethacrynic Acid
For Researchers, Scientists, and Drug Development Professionals
Glutathione S-transferases (GSTs) are a critical family of enzymes in cellular detoxification, catalyzing the conjugation of glutathione to a wide array of xenobiotics and electrophiles. Their overexpression in tumor cells is a well-established mechanism of drug resistance, making GST inhibitors a subject of intense research for adjuvant cancer therapies. This guide provides a detailed comparison of two prominent GST inhibitors: the natural product Benastatin B and the synthetic drug ethacrynic acid.
Mechanism of Action and Inhibition Kinetics
This compound and ethacrynic acid employ different strategies to inhibit GST activity. Their mechanisms are detailed below, highlighting their interactions with the enzyme's active sites.
This compound: Isolated from Streptomyces sp. MI384-DF12, this compound acts as a reversible inhibitor of GST.[1][2] Kinetic studies have shown that its mode of inhibition is competitive with respect to the xenobiotic substrate (e.g., 3,4-dichloronitrobenzene), with a reported inhibition constant (Ki) of 3.7 µM.[1][2] This suggests that this compound directly competes with the substrate for binding to the hydrophobic H-site of the enzyme. Conversely, its inhibition is noncompetitive with respect to glutathione (GSH), with a Ki of 4.2 µM, indicating that it does not directly compete with GSH for binding at the G-site.[1]
Ethacrynic Acid: Originally developed as a loop diuretic, ethacrynic acid is a potent and well-characterized GST inhibitor.[3] Its inhibitory mechanism is complex, exhibiting both reversible and irreversible components. The reversible inhibition is competitive with respect to the xenobiotic substrate 1-chloro-2,4-dinitrobenzene (CDNB) and non-competitive with glutathione.[4][5] However, ethacrynic acid can also act as a substrate for GST, forming a glutathione conjugate (EA-GSH).[3][5] This conjugate is itself a potent GST inhibitor.[5] Furthermore, ethacrynic acid can cause irreversible inhibition of pi-class GSTs through covalent binding, likely via a Michael addition reaction.[3][6][7]
Inhibitory Potency and Isozyme Selectivity
The efficacy of a GST inhibitor is determined by its potency (commonly measured by IC50 or Ki values) and its selectivity towards different GST isozymes. The available data for this compound and ethacrynic acid are summarized below.
| Inhibitor | GST Isozyme Class | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |
| This compound | General | Not Reported | 3.7 | Competitive with 3,4-dichloronitrobenzene | [1][2] |
| 4.2 | Noncompetitive with glutathione | [1] | |||
| Ethacrynic Acid | Alpha (α) | 4.6 - 6.0 | Not Reported | Reversible | [4][7] |
| Mu (µ) | 0.3 - 1.9 | Not Reported | Reversible | [4][7] | |
| Pi (π) | 3.3 - 4.8 | 11.5 | Reversible/Irreversible | [4][5][7] | |
| EA-GSH Conjugate | Alpha (α) | 0.8 - 2.8 | Not Reported | Reversible | [4][7] |
| Mu (µ) | < 0.1 - 1.2 | Not Reported | Reversible | [4][7] | |
| Pi (π) | 11.0 | 1.5 | Reversible | [4][5][7] |
Note: The Ki for this compound was determined using 3,4-dichloronitrobenzene as the substrate. The Ki for ethacrynic acid and its conjugate were determined for human lung GST-pi.
Impact on Cellular Signaling Pathways
The inhibition of GSTs can have downstream effects on various cellular signaling pathways, primarily due to the role of GSTs in modulating pathways sensitive to oxidative stress.
Ethacrynic Acid: The impact of ethacrynic acid on cellular signaling is more extensively studied. By inhibiting GSTP1, ethacrynic acid can disrupt the interaction between GSTP1 and c-Jun N-terminal kinase (JNK), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway. This disruption can lead to the activation of JNK-mediated apoptotic pathways. Additionally, ethacrynic acid has been shown to inhibit the PI3K/AKT signaling pathway by targeting GSTP1, which can suppress cancer cell proliferation and survival.
This compound: Currently, there is limited specific information available in the scientific literature regarding the direct impact of this compound's GST inhibitory activity on cellular signaling pathways. Further research is required to elucidate these potential downstream effects.
Caption: Signaling pathways affected by GST inhibition.
Experimental Protocols: GST Inhibition Assay
A standard method to determine the inhibitory potential of compounds like this compound and ethacrynic acid is the spectrophotometric GST activity assay.
Principle: The assay measures the conjugation of glutathione (GSH) to a substrate, commonly 1-chloro-2,4-dinitrobenzene (CDNB). The resulting product, S-(2,4-dinitrophenyl)glutathione, absorbs light at 340 nm. The rate of increase in absorbance is proportional to the GST activity. The assay is performed in the presence and absence of the inhibitor to determine its effect on the enzyme's catalytic rate.
Materials:
-
Purified GST isozymes (e.g., human recombinant GSTA1-1, GSTM1-1, GSTP1-1)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 6.5)
-
Reduced glutathione (GSH) solution (e.g., 100 mM)
-
1-chloro-2,4-dinitrobenzene (CDNB) solution (e.g., 100 mM in ethanol)
-
Inhibitor stock solutions (this compound and ethacrynic acid, typically dissolved in DMSO)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reaction Mixture: In each well of the microplate, add the phosphate buffer, GST enzyme solution, and the inhibitor at various concentrations (or vehicle control).
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Add the substrates, GSH and CDNB, to each well to start the enzymatic reaction.
-
Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 5-10 minutes).
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) for each concentration of the inhibitor.
-
Plot the percentage of GST activity remaining versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that reduces GST activity by 50%.
-
Caption: Experimental workflow for GST inhibition assay.
Conclusion
This compound and ethacrynic acid represent two distinct classes of GST inhibitors with different mechanisms and isozyme selectivity profiles. Ethacrynic acid is a well-documented, broad-spectrum inhibitor with a complex mechanism involving both reversible and irreversible interactions, and its effects on cellular signaling are beginning to be understood. This compound, a natural product, demonstrates competitive inhibition against the xenobiotic substrate and appears to be a reversible inhibitor.
The choice between these inhibitors for research or therapeutic development will depend on the specific application. The broad-spectrum activity of ethacrynic acid may be advantageous in contexts where multiple GST isozymes contribute to drug resistance. However, its off-target effects as a diuretic must be considered. This compound offers a different chemical scaffold and inhibitory profile that may be exploited for the development of more selective GST inhibitors. A significant gap in the current knowledge is the lack of comprehensive data on the isozyme selectivity and signaling effects of this compound. Further investigation into these aspects is crucial to fully assess its potential as a therapeutic lead.
References
- 1. Glutathione S-Transferase (GST) Inhibitor | this compound | フナコシ [funakoshi.co.jp]
- 2. Benastatins A and B, new inhibitors of glutathione S-transferase, produced by Streptomyces sp. MI384-DF12. I. Taxonomy, production, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of rat and human glutathione S-transferase isoenzymes by ethacrynic acid and its glutathione conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isoenzyme selective irreversible inhibition of rat and human glutathione S-transferases by ethacrynic acid and two brominated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ethacrynic acid and its glutathione conjugate as inhibitors of glutathione S-transferases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Benastatin A and Benastatin B Efficacy
Researchers in the fields of enzymology and drug discovery are constantly seeking novel compounds with therapeutic potential. Among these are the benastatins, natural products known for their inhibitory effects on glutathione S-transferase (GST), a key enzyme in cellular detoxification pathways that is also implicated in drug resistance. This guide provides a detailed comparison of the efficacy of two prominent members of this family, Benastatin A and Benastatin B, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.
Overview of Benastatins
Benastatin A and this compound are secondary metabolites produced by the bacterium Streptomyces sp. MI384-DF12.[1][2] Structurally, they are closely related polyketides with distinct molecular formulae: C30H28O7 for Benastatin A and C30H30O7 for this compound.[1][2] Their primary mechanism of action is the competitive inhibition of glutathione S-transferase.[1][2]
Comparative Efficacy
Experimental data indicates that while both compounds are effective inhibitors of GST, this compound demonstrates a slightly higher potency. The inhibitory activities of Benastatin A and B have been quantified through the determination of their inhibition constants (Ki).
| Compound | Molecular Formula | Inhibition Constant (Ki) |
| Benastatin A | C30H28O7 | 5.0 x 10-6 M |
| This compound | C30H30O7 | 3.7 x 10-6 M |
Data sourced from Aoyagi et al., 1992.[1][2]
The lower Ki value for this compound suggests a stronger binding affinity to the active site of glutathione S-transferase, making it a more potent inhibitor than Benastatin A in this specific assay.
In addition to their GST inhibitory activity, a 2024 study has revealed other biological effects. Both compounds were found to inhibit the growth of the bacterium Micrococcus luteus and to suppress IgE-mediated β-hexosaminidase release in RBL-2H3 cells, a model for allergic response. In these assays, this compound again exhibited greater potency.
| Biological Activity | Benastatin A | This compound |
| Inhibitory activity against Micrococcus luteus (MIC) | 31.3 µM | 3.9 µM |
| IgE-mediated β-hexosaminidase release in RBL-2H3 cells (IC50) | 79 µM | 19 µM |
Data sourced from a 2024 study on Benastatin K.[3]
Signaling Pathway Inhibition
Benastatins exert their effects by targeting glutathione S-transferase, an enzyme that plays a crucial role in the detoxification of a wide range of xenobiotic and endogenous compounds. GSTs catalyze the conjugation of glutathione (GSH) to these substrates, rendering them more water-soluble and easier to excrete. By inhibiting GST, benastatins can modulate cellular processes and signaling pathways that are influenced by the balance of reactive oxygen species and the metabolism of various signaling molecules.
Experimental Protocols
The determination of the inhibitory efficacy of Benastatin A and B involves specific biochemical assays.
Glutathione S-Transferase Inhibition Assay
A standard method to determine the Ki of GST inhibitors is a spectrophotometric assay.
Principle: The enzymatic activity of GST is monitored by measuring the rate of formation of the conjugate between glutathione and a chromogenic substrate, such as 3,4-dichloronitrobenzene. The increase in absorbance at a specific wavelength is proportional to the enzyme activity. The assay is performed in the presence of varying concentrations of the inhibitor to determine its effect on the reaction rate.
Protocol:
-
Preparation of Reagents: Prepare buffer solution (e.g., 100 mM potassium phosphate, pH 6.5), glutathione solution, 3,4-dichloronitrobenzene solution (dissolved in a suitable solvent like ethanol), and a purified preparation of glutathione S-transferase. Prepare stock solutions of Benastatin A and B.
-
Assay Mixture: In a cuvette, combine the buffer, glutathione, and the GST enzyme.
-
Initiation of Reaction: Add the substrate, 3,4-dichloronitrobenzene, to initiate the reaction.
-
Spectrophotometric Measurement: Immediately measure the change in absorbance at 345 nm over time using a spectrophotometer.
-
Inhibition Studies: Repeat the assay with the inclusion of various concentrations of Benastatin A or this compound in the assay mixture.
-
Data Analysis: The initial reaction velocities are calculated from the linear portion of the absorbance versus time plots. The inhibition constants (Ki) are then determined by analyzing the data using methods such as the Dixon plot or by fitting the data to the Michaelis-Menten equation for competitive inhibition.
Conclusion
Both Benastatin A and this compound are effective competitive inhibitors of glutathione S-transferase. The available data consistently indicates that This compound is the more potent of the two , exhibiting a lower inhibition constant (Ki) against GST and stronger inhibitory effects in other biological assays. This suggests that the subtle structural differences between the two molecules have a significant impact on their biological activity. For researchers investigating GST inhibitors, this compound may represent a more promising lead compound for further development. The provided experimental protocols offer a foundation for the replication and extension of these findings.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Benastatins A and B, new inhibitors of glutathione S-transferase, produced by Streptomyces sp. MI384-DF12. I. Taxonomy, production, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benastatin K, a chlorinated benastatin-related antibiotic from Streptomyces sp. HGTA384 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Benastatin B and Other Polyketide Inhibitors of Glutathione S-Transferase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Benastatin B and other polyketide inhibitors targeting Glutathione S-Transferase (GST), a key enzyme in cellular detoxification and drug resistance. This document offers a comprehensive overview of their performance, supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways.
Introduction to Polyketide Inhibitors and Glutathione S-Transferase
Polyketides are a large and structurally diverse class of natural products synthesized by polyketide synthases.[1][2] Many polyketides exhibit a wide range of biological activities and have been developed as therapeutic agents. Glutathione S-transferases (GSTs) are a family of enzymes that play a crucial role in the detoxification of a wide variety of endogenous and exogenous electrophilic compounds by catalyzing their conjugation with glutathione (GSH).[3] Overexpression of GSTs is a common mechanism of drug resistance in cancer cells, making GST inhibitors a promising area of research for adjuvant cancer therapies.
Benastatins are a group of polyketide natural products that have been identified as potent inhibitors of GST. This guide focuses on this compound and compares its activity with other known polyketide inhibitors of this enzyme family.
Quantitative Analysis of GST Inhibition
The inhibitory activities of this compound and other selected polyketide inhibitors against Glutathione S-Transferase are summarized in the table below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
| Inhibitor | Chemical Class | Target | IC50/Ki Value | Reference |
| Benastatin A | Polyketide | Glutathione S-Transferase | Ki: 5.0 x 10⁻⁶ M | [3] |
| This compound | Polyketide | Glutathione S-Transferase | Ki: 3.7 x 10⁻⁶ M | [3] |
| Curcumin | Polyketide | GST A1-1, A2-2, M1-1, M2-2, P1-1 | IC50: 0.04 - 5 µM | [4] |
| Patulin | Polyketide | Total GST activity in maize | Significant reduction at 25 µg/mL | [4][5] |
| Ethacrynic Acid | (Non-polyketide reference) | GSTP1 | IC50 in µM range | [6][7] |
Signaling Pathway: The Role of GST in Cellular Detoxification and Drug Resistance
Glutathione S-Transferases are central to the Phase II detoxification pathway. They catalyze the conjugation of reduced glutathione (GSH) to a wide range of electrophilic substrates, including xenobiotics and chemotherapeutic drugs. This conjugation reaction increases the water solubility of the compounds, facilitating their subsequent removal from the cell. Overexpression of GSTs in cancer cells can lead to rapid detoxification of anticancer drugs, thereby contributing to multidrug resistance. The pathway diagram below illustrates this process and highlights the inhibitory action of compounds like this compound.
Caption: GST-mediated detoxification pathway and the point of inhibition by polyketides.
Experimental Protocols
Glutathione S-Transferase (GST) Inhibition Assay
This protocol outlines a common method for determining the inhibitory effect of compounds on GST activity.
1. Materials and Reagents:
-
Recombinant human Glutathione S-Transferase (e.g., GSTP1-1)
-
Reduced Glutathione (GSH)
-
1-Chloro-2,4-dinitrobenzene (CDNB)
-
Potassium phosphate buffer (100 mM, pH 6.5)
-
Test compounds (e.g., this compound, dissolved in a suitable solvent like DMSO)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
2. Assay Procedure:
-
Prepare a reaction mixture in each well of the 96-well plate containing:
-
100 mM potassium phosphate buffer (pH 6.5)
-
1 mM GSH
-
1 mM CDNB
-
-
Add varying concentrations of the test inhibitor (e.g., from a stock solution) to the wells. For control wells, add the same volume of the solvent used to dissolve the inhibitor.
-
Initiate the reaction by adding a specific amount of the GST enzyme to each well.
-
Immediately place the microplate in the spectrophotometer and measure the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 5 minutes) at a constant temperature (e.g., 25°C). The change in absorbance is due to the formation of the S-(2,4-dinitrophenyl)glutathione conjugate.
-
Calculate the initial rate of the reaction for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using appropriate software.
Experimental Workflow
The following diagram illustrates the general workflow for screening and characterizing polyketide inhibitors of Glutathione S-Transferase.
Caption: A typical experimental workflow for evaluating GST inhibitors.
Conclusion
This compound and other polyketides, such as curcumin and patulin, demonstrate significant inhibitory activity against Glutathione S-Transferase. This inhibitory action underscores their potential as lead compounds for the development of chemosensitizing agents in cancer therapy. The comparative data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers in the field of drug discovery and development. Further investigation into the structure-activity relationships of these and other polyketide inhibitors will be crucial for the design of more potent and selective GST-targeting drugs.
References
- 1. Curcuminoid biosynthesis by two type III polyketide synthases in the herb Curcuma longa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijfmr.com [ijfmr.com]
- 3. Curcumin synthase - Wikipedia [en.wikipedia.org]
- 4. Effect of Patulin from Penicillium vulpinum on the Activity of Glutathione-S-Transferase and Selected Antioxidative Enzymes in Maize - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Investigation of the inhibitory effects of the telomere-targeted compounds on glutathione S-transferase P1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FDA-approved drugs and other compounds tested as inhibitors of human glutathione transferase P1-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synergistic Potential of Natural Compounds in Combination Chemotherapy: A Comparative Analysis
A comprehensive review of experimental data reveals that while research on the synergistic effects of Benastatin B with conventional chemotherapy drugs is currently unavailable in the public domain, several other natural compounds have demonstrated significant potential to enhance the efficacy of agents like doxorubicin, cisplatin, and etoposide. This guide provides a comparative analysis of these synergistic combinations, offering valuable insights for researchers and drug development professionals.
The principle of combination therapy is a cornerstone of modern oncology, aiming to achieve synergistic or additive effects against cancer cells, thereby increasing efficacy and potentially reducing drug resistance.[1][2][3] This approach often allows for lower therapeutic dosages of individual drugs, which can help mitigate toxic side effects.[1] This guide delves into the experimental evidence for the synergistic interactions of select natural compounds with key chemotherapy drugs, presenting the data in a structured format to facilitate comparison and further research.
Comparative Efficacy of Combination Therapies
The synergistic effect of combining a natural compound with a chemotherapy drug is often quantified using the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The following tables summarize the synergistic effects observed in various studies.
Silibinin in Combination with Chemotherapy
Silibinin, a flavonoid derived from milk thistle, has been shown to synergize with several chemotherapy drugs against breast cancer cell lines.
| Cell Line | Chemotherapy Drug | Silibinin Concentration (µM) | Chemotherapy Drug Concentration | Combination Index (CI) | Observed Effect | Reference |
| MCF-7 | Doxorubicin | 100 | 25 nM | 0.35 | Strong Synergy | [4] |
| MDA-MB-468 | Doxorubicin | 100 | 25 nM | 0.45 | Strong Synergy | [4] |
| MCF-7 | Cisplatin | 25-100 | 0.2-2 µg/ml | < 1 | Synergy | [4][5] |
| MDA-MB-468 | Cisplatin | 25-100 | 0.2-2 µg/ml | < 1 | Synergy | [4][5] |
| MCF-7 | Carboplatin | 25-100 | 2-20 µg/ml | < 1 | Synergy | [4][5] |
| MCF-7 | Etoposide | 100 | 10 µM | 0.066 | Strongest Synergy | [6][7] |
Sodium Butyrate in Combination with Cisplatin
Sodium butyrate (NaB), a short-chain fatty acid, has demonstrated synergistic effects with cisplatin in cervical cancer cells.
| Cell Line | Chemotherapy Drug | Sodium Butyrate Concentration (mM) | Cisplatin Concentration (µg/mL) | Observed Effect | Reference |
| HeLa | Cisplatin | 4 | 1 | Significant inhibition of cell viability and enhanced apoptosis compared to single agents. | [8] |
| Siha | Cisplatin | 4 | 1 | Significant inhibition of cell viability and enhanced apoptosis compared to single agents. | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following section outlines the key experimental protocols used in the cited studies.
Cell Viability and Cytotoxicity Assays
-
MTT Assay: This colorimetric assay is used to assess cell metabolic activity.
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with the compounds of interest (single agents and combinations) for specified durations (e.g., 24, 48, 72 hours).
-
After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.[6][9]
-
Apoptosis Assays
-
Annexin V-FITC/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Cells are treated with the test compounds.
-
After treatment, both adherent and floating cells are collected.
-
The cells are washed with PBS and resuspended in Annexin V binding buffer.
-
Annexin V-FITC and PI are added to the cell suspension. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI intercalates with the DNA of late apoptotic or necrotic cells with compromised membranes.
-
The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9]
-
Western Blot Analysis
This technique is used to detect specific proteins in a sample.
-
Cells are lysed to extract total protein.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by size via SDS-PAGE.
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific to the protein of interest.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence), which is captured on film or by a digital imager.[6][8][9]
Signaling Pathways and Experimental Workflows
Visualizing complex biological pathways and experimental designs can aid in understanding the mechanisms of synergistic drug action.
Figure 1: A generalized workflow for assessing the synergistic effects of drug combinations in vitro.
Figure 2: A simplified signaling pathway illustrating the synergistic action of silibinin and etoposide leading to apoptosis.
References
- 1. Combination therapy in combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination therapy in combating cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synergistic anti-cancer effects of silibinin with conventional cytotoxic agents doxorubicin, cisplatin and carboplatin against human breast carcinoma MCF-7 and MDA-MB468 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synergistic anti-cancer effects of silibinin-etoposide combination against human breast carcinoma MCF-7 and MDA-MB-231 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synergistic anti-cancer effects of silibinin-etoposide combination against human breast carcinoma MCF-7 and MDA-MB-231 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic effects of sodium butyrate and cisplatin against cervical carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic action of cisplatin and echistatin in MDA-MB-231 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Antibacterial Mechanism of Benastatin B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Benastatin B, an antibacterial compound, with other antimicrobial agents. We delve into its proposed mechanism of action, present supporting experimental data, and offer detailed protocols for key validation assays. This document is intended to serve as a resource for researchers investigating novel antibacterial agents and their mechanisms.
Introduction to this compound and its Proposed Mechanism of Action
This compound is a natural product isolated from Streptomyces sp. that has demonstrated antibacterial activity, particularly against Gram-positive bacteria.[1][2] The primary molecular target of this compound is Glutathione S-transferase (GST), a key enzyme in bacterial detoxification and oxidative stress response pathways.[1] this compound acts as a competitive inhibitor of GST with respect to its substrate, 3,4-dichloronitrobenzene, with an inhibition constant (Ki) of 3.7 x 10⁻⁶ M.[1]
The proposed antibacterial mechanism of this compound centers on the inhibition of bacterial GST. In bacteria, GST plays a crucial role in neutralizing harmful electrophilic compounds, including xenobiotics and products of oxidative stress, by conjugating them with glutathione. By inhibiting this essential detoxification pathway, this compound is thought to induce bacterial cell death through the accumulation of toxic endogenous and exogenous substances and increased susceptibility to oxidative damage.
While the inhibition of GST by this compound and its antibacterial properties are established, direct experimental validation linking these two activities through methods such as genetic overexpression of GST leading to increased resistance is not extensively documented in the available scientific literature.
Comparative Performance Analysis
To contextualize the antibacterial efficacy of this compound, its performance is compared with two other compounds: Ethacrynic acid, another known GST inhibitor, and Penicillin G, a classic antibiotic with a different mechanism of action (cell wall synthesis inhibition). The primary bacterium for comparison is Micrococcus luteus, a Gram-positive bacterium against which this compound has shown notable activity.
Table 1: Comparison of In Vitro Antibacterial Activity and Enzyme Inhibition
| Compound | Class | Primary Mechanism of Action | Target Organism | Minimum Inhibitory Concentration (MIC) | Enzyme Inhibition (Ki) |
| This compound | Benastatin | Glutathione S-transferase (GST) Inhibition | Micrococcus luteus | 3.9 µM[2] | 3.7 µM (vs. 3,4-dichloronitrobenzene)[1] |
| Ethacrynic acid | Diuretic, GST Inhibitor | Glutathione S-transferase (GST) Inhibition | Micrococcus luteus | Not Available | Not Available for bacterial GST |
| Penicillin G | β-Lactam | Cell Wall Synthesis Inhibition | Micrococcus luteus | Effective, specific MIC not available in cited literature | Not Applicable |
Experimental Protocols for Mechanism Validation
Validating the antibacterial mechanism of a compound like this compound involves a series of in vitro experiments to quantify its antibacterial potency and its effect on the molecular target.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a fundamental technique to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard approach.
Protocol: Broth Microdilution MIC Assay
-
Preparation of Reagents and Media:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO).
-
Sterilize Mueller-Hinton Broth (MHB) for bacterial culture.
-
Prepare a bacterial inoculum of the test organism (e.g., Micrococcus luteus) from a fresh culture, adjusting the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the assay wells.
-
-
Serial Dilution in Microtiter Plate:
-
Dispense 100 µL of sterile MHB into wells of a 96-well microtiter plate.
-
Add 100 µL of the stock solution of the test compound to the first well, creating a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard the final 100 µL from the last well.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Time-Kill Assay
This assay provides information on the bactericidal or bacteriostatic nature of an antimicrobial agent over time.
Protocol: Time-Kill Assay
-
Preparation:
-
Prepare a logarithmic phase culture of the test bacterium in MHB.
-
Prepare flasks containing MHB with the test compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control flask without the compound.
-
-
Inoculation and Sampling:
-
Inoculate each flask with the bacterial culture to a starting density of approximately 5 x 10⁵ CFU/mL.
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.
-
-
Viable Cell Count:
-
Perform serial dilutions of the collected aliquots in sterile saline or phosphate-buffered saline (PBS).
-
Plate the dilutions onto Mueller-Hinton Agar (MHA) plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL against time for each concentration of the test compound. A bactericidal effect is generally defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.
-
Glutathione S-Transferase (GST) Inhibition Assay
This biochemical assay directly measures the inhibitory effect of the compound on the activity of the target enzyme.
Protocol: Spectrophotometric GST Inhibition Assay
-
Reagents:
-
Purified bacterial Glutathione S-transferase.
-
1-Chloro-2,4-dinitrobenzene (CDNB) as the substrate.
-
Reduced glutathione (GSH).
-
Phosphate buffer (pH 6.5).
-
Test compound (this compound) at various concentrations.
-
-
Assay Procedure:
-
In a cuvette or a 96-well UV-transparent plate, prepare a reaction mixture containing the phosphate buffer, GSH, and the test compound at the desired concentration.
-
Add the purified GST enzyme to the mixture and incubate for a short period.
-
Initiate the reaction by adding CDNB.
-
Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. The product of the reaction, a GSH-CDNB conjugate, absorbs light at this wavelength.
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction.
-
Determine the percentage of inhibition at each concentration of the test compound relative to a control reaction without the inhibitor.
-
Calculate the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).
-
To determine the inhibition constant (Ki) and the mode of inhibition (competitive, non-competitive, etc.), perform the assay with varying concentrations of both the substrate (CDNB) and the inhibitor, and analyze the data using Lineweaver-Burk or other kinetic plots.
-
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the proposed antibacterial mechanism of this compound, the experimental workflow for its validation, and a comparison of its mechanism with that of a β-lactam antibiotic.
Caption: Proposed antibacterial mechanism of this compound via inhibition of Glutathione S-transferase.
Caption: Experimental workflow for validating the antibacterial mechanism of this compound.
Caption: Comparison of the antibacterial mechanisms of this compound and Penicillin G.
Conclusion
This compound presents an interesting case for an antibacterial agent with a mechanism targeting bacterial detoxification pathways. Its inhibition of Glutathione S-transferase is a plausible cause for its observed activity against Gram-positive bacteria. However, further research, particularly studies involving genetic manipulation of the target enzyme in bacteria, would be invaluable to definitively validate this mechanism. The experimental protocols and comparative data provided in this guide offer a framework for researchers to conduct their own investigations into this compound and other novel antibacterial compounds.
References
- 1. Benastatins A and B, new inhibitors of glutathione S-transferase, produced by Streptomyces sp. MI384-DF12. I. Taxonomy, production, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benastatin K, a chlorinated benastatin-related antibiotic from Streptomyces sp. HGTA384 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Side-by-Side Analysis of Benastatin B and Curcumin as Glutathione S-Transferase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two known Glutathione S-Transferase (GST) inhibitors: Benastatin B and Curcumin. GSTs are a superfamily of enzymes crucial in the detoxification of a wide range of xenobiotic and endogenous compounds. Their overexpression in tumor cells is a significant factor in the development of multidrug resistance, making GST inhibitors a subject of intense research for sensitizing cancer cells to chemotherapy. This document summarizes the available experimental data on the inhibitory potency and mechanisms of this compound and Curcumin, presents detailed experimental protocols for GST inhibition assays, and visualizes relevant biological pathways.
Quantitative Analysis of GST Inhibition
The following tables summarize the inhibitory constants (IC₅₀ and Kᵢ) of this compound and Curcumin against various Glutathione S-Transferase isoforms. It is important to note that a direct comparison is challenging as the two compounds have not been evaluated side-by-side in the same published study. The data presented is compiled from multiple sources.
Table 1: Inhibitory Activity of this compound against Glutathione S-Transferases
| GST Isoform/Source | Substrate(s) | Kᵢ (µM) | Mechanism of Inhibition |
| Rat Liver GST | 3,4-Dichloronitrobenzene | 3.7 | Competitive |
| Rat Liver GST | Glutathione (GSH) | 4.2 | Noncompetitive |
| Human GSTP1-1 | Not Specified | IC₅₀ = 2.19 µM (1.10 µg/mL) | Not Specified |
Table 2: Inhibitory Activity of Curcumin against Human Glutathione S-Transferase Isoforms
| GST Isoform | Substrate | IC₅₀ (µM) | Kᵢ (µM) | Mechanism of Inhibition |
| GSTA1-1 | CDNB | 2 - 18.8 | 0.04 - 6 | Mixed |
| GSTA2-2 | CDNB | 1.6 | 0.04 - 6 | Mixed |
| GSTM1-1 | CDNB | 0.04 - 0.3 | 0.04 - 6 | Mixed |
| GSTM2-2 | CDNB | 0.2 | 0.04 - 6 | Mixed |
| GSTP1-1 | CDNB | 5 - 15.1 | 0.04 - 6 | Mixed/Irreversible |
Note: CDNB (1-chloro-2,4-dinitrobenzene) is a common substrate used in GST activity assays.
Experimental Protocols
A standardized and widely used method for determining the inhibitory potential of compounds against GSTs is the spectrophotometric assay using 1-chloro-2,4-dinitrobenzene (CDNB) as a substrate.
Protocol: Spectrophotometric GST Inhibition Assay using CDNB
1. Materials:
-
Phosphate buffer (0.1 M, pH 6.5)
-
Reduced Glutathione (GSH) solution (100 mM)
-
1-chloro-2,4-dinitrobenzene (CDNB) solution (100 mM in ethanol)
-
Purified GST enzyme (e.g., human recombinant GSTA1-1, GSTM1-1, or GSTP1-1)
-
Test inhibitor (this compound or Curcumin) dissolved in a suitable solvent (e.g., DMSO)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
2. Assay Procedure:
-
Prepare a reaction cocktail containing phosphate buffer, GSH, and the GST enzyme at their final desired concentrations.
-
Add varying concentrations of the test inhibitor to the wells of the microplate. Include a control group with no inhibitor.
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10 minutes) at a constant temperature (e.g., 25°C or 37°C).
-
Initiate the enzymatic reaction by adding CDNB to all wells.
-
Immediately monitor the increase in absorbance at 340 nm over time (e.g., every minute for 5-10 minutes). The product of the reaction, S-(2,4-dinitrophenyl)glutathione, absorbs light at this wavelength.
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time plot.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
To determine the mechanism of inhibition and the Kᵢ value, the assay is performed with varying concentrations of both the substrate (GSH or CDNB) and the inhibitor. The data is then analyzed using Lineweaver-Burk or Dixon plots.
Visualizing Mechanisms and Pathways
The following diagrams, generated using the DOT language, illustrate the general mechanism of GST inhibition and the signaling pathways known to be affected by Curcumin.
Caption: General mechanism of GST-catalyzed detoxification and its inhibition.
Limited Evidence on Differential Effects of Benastatin B in Cancer Cell Lines
Comparative Biochemical Activity of Benastatins
Benastatins A and B are known to be competitive inhibitors of glutathione S-transferase. The inhibitory constants (Ki) for Benastatin A and B have been determined to be 5.0 x 10-6 M and 3.7 x 10-6 M, respectively, indicating that Benastatin B is a slightly more potent inhibitor of this enzyme.
| Compound | Target Enzyme | Inhibition Constant (Ki) |
| Benastatin A | Glutathione S-Transferase | 5.0 x 10-6 M |
| This compound | Glutathione S-Transferase | 3.7 x 10-6 M |
Insights from Benastatin A's Effects on Cancer Cells
Given the limited data on this compound, the effects of Benastatin A on cancer cells are presented here as a proxy. Studies on Benastatin A have demonstrated its ability to induce apoptosis and cause cell cycle arrest in certain cancer cell lines.
Effects of Benastatin A on Mouse Colon 26 Adenocarcinoma Cells
In mouse colon 26 adenocarcinoma cells, treatment with Benastatin A led to a dose-dependent decrease in viable cells.[1][2] This effect was associated with the induction of apoptosis, as evidenced by DNA fragmentation.[1][2] Furthermore, flow cytometric analysis revealed that Benastatin A caused an arrest of the cell cycle in the G1/G0 phase.[1][2] Interestingly, the study noted that the induction of apoptosis by Benastatin A is likely not due to the direct inhibition of GST activity, suggesting alternative mechanisms of action.[1][2]
Table of Benastatin A Effects on Colon 26 Cells
| Effect | Experimental Observation | Reference |
| Cell Viability | Dose-dependent decrease after 3 days of treatment. | [1][2] |
| Apoptosis | Induction of apoptosis confirmed by DNA fragmentation. | [1][2] |
| Cell Cycle | Blockade of the cell cycle at the G1/G0 phase. | [1][2] |
| Mechanism | Apoptosis induction is unlikely due to GST inhibition. | [1][2] |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the effects of Benastatins are provided below. These protocols are based on standard laboratory procedures and findings from studies on Benastatin A.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound or a control vehicle for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The results are expressed as a percentage of the viability of control-treated cells.
Apoptosis Assay (DNA Fragmentation)
-
Cell Treatment: Cells are treated with this compound or a control for the desired time.
-
DNA Extraction: Genomic DNA is extracted from both treated and untreated cells.
-
Agarose Gel Electrophoresis: The extracted DNA is run on an agarose gel.
-
Visualization: The DNA is visualized under UV light after staining with an intercalating agent (e.g., ethidium bromide). A characteristic ladder pattern of DNA fragments indicates apoptosis.
Cell Cycle Analysis (Flow Cytometry)
-
Cell Preparation: Treated and untreated cells are harvested, washed with PBS, and fixed in cold ethanol.
-
Staining: The fixed cells are treated with RNase A and stained with a fluorescent DNA intercalating agent, such as propidium iodide (PI).
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) is determined based on their DNA content.
Mandatory Visualizations
Caption: Experimental workflow for assessing the anticancer effects of this compound.
Caption: Proposed mechanism of action for Benastatin A in cancer cells.
References
Safety Operating Guide
Benastatin B: Protocols for Safe Disposal in a Laboratory Setting
For Immediate Use by Research, Scientific, and Drug Development Professionals
This document provides a comprehensive guide to the proper disposal procedures for Benastatin B, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following protocols are based on established best practices for handling potent, biologically active research chemicals.
I. Essential Safety and Handling Information
This compound is a polyketide-derived microbial metabolite with significant biological activity, including the inhibition of glutathione S-transferase and antibacterial effects. Due to its bioactive nature and the absence of comprehensive public toxicity data, it must be handled and disposed of as hazardous chemical waste. Standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, should be worn at all times when handling this compound.
Summary of Chemical and Safety Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₃₀H₃₀O₇ | [1][2] |
| Molecular Weight | 502.6 g/mol | [1] |
| Physical Form | Solid, Brownish-yellow powder | [2] |
| Storage Temperature | -20°C | [1][2] |
| Solubility | Soluble in DMSO. Poorly soluble in Methanol, Acetone, and Ethyl Acetate. Insoluble in H₂O. | [2] |
| Biological Activity | Inhibitor of glutathione S-transferase (Ki = 3.7 µM); Active against Gram-positive bacteria, including MRSA (MIC = 3.12 µg/ml). | [1] |
II. Step-by-Step Disposal Protocol
The proper disposal of this compound waste is critical. The following step-by-step procedure should be followed for all forms of this compound waste, including pure compound, contaminated labware, and solutions.
Step 1: Waste Segregation and Collection
-
Identify Waste Streams: All materials that have come into contact with this compound must be considered hazardous waste. This includes:
-
Unused or expired solid this compound.
-
Solutions containing this compound (e.g., in DMSO).
-
Contaminated consumables (e.g., pipette tips, microfuge tubes, gloves, bench paper).
-
Empty original vials.
-
Contaminated glassware.
-
-
Use Designated Waste Containers:
-
Solid Waste: Collect all contaminated solid materials in a dedicated, clearly labeled hazardous waste container. The container should be a durable, sealable plastic bag or a rigid container lined with a heavy-duty plastic bag.
-
Liquid Waste: Collect all solutions containing this compound in a designated, leak-proof, and chemically compatible (e.g., polyethylene or glass) hazardous waste container. Given its poor aqueous solubility, do not dispose of this compound solutions down the drain.
-
Sharps Waste: Any contaminated sharps (needles, scalpels, etc.) must be placed in a designated sharps container.
-
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the primary solvent if it is a liquid waste stream (e.g., "this compound in DMSO").
Step 2: Decontamination of Labware
-
Reusable Glassware: Reusable glassware should be decontaminated before routine washing.
-
Rinse the glassware with a small amount of a solvent in which this compound is soluble (e.g., DMSO, acetone, or ethyl acetate).
-
Collect this solvent rinse as hazardous liquid waste.
-
Repeat the rinse.
-
After decontamination, the glassware can be washed according to standard laboratory procedures.
-
-
Spill Decontamination: In the event of a spill of solid this compound, carefully sweep or wipe the material and place it in the solid hazardous waste container. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite or sand), and place the absorbent material into the solid hazardous waste container. The spill area should then be decontaminated with a suitable solvent, and the cleaning materials also disposed of as hazardous waste.
Step 3: Waste Storage and Disposal
-
Interim Storage: Store all hazardous waste containers in a designated, secure area, away from incompatible materials. This area should be clearly marked as a hazardous waste accumulation site.
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not attempt to incinerate or treat the waste yourself unless you are operating in a facility with the appropriate permits and equipment.
III. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
References
Personal protective equipment for handling Benastatin B
Disclaimer: This document provides essential safety and logistical information for handling Benastatin B in a research setting. A specific Safety Data Sheet (SDS) for this compound (CAS Number: 138968-86-2) was not located during the compilation of this guide. Therefore, the following recommendations are based on the known biological activities of this compound as a glutathione S-transferase (GST) inhibitor, its origin as a bacterial metabolite, and general best practices for handling potent, biologically active small molecules in a laboratory environment. Researchers must always perform a risk assessment for their specific experimental procedures and consult their institution's safety office.
Hazard Identification and Risk Assessment
Potential Hazards:
-
Biological Activity: As a GST inhibitor, this compound can interfere with cellular detoxification pathways. The toxicological properties have not been fully investigated.
-
Skin and Eye Irritation: As with many organic compounds, direct contact may cause skin and eye irritation.
-
Respiratory Irritation: Inhalation of the powdered form may cause respiratory tract irritation.
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn at all times when handling this compound.
| PPE Category | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield where splashing is a risk. |
| Skin Protection | - Gloves: Nitrile gloves should be worn. Change gloves immediately if contaminated.- Lab Coat: A standard laboratory coat should be worn and kept fastened. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling large quantities of the solid form or if there is a risk of aerosolization. |
Operational Plan
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leakage.
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. The recommended storage temperature is typically -20°C.
Preparation of Solutions
-
Preparation Area: All handling of solid this compound and preparation of stock solutions should be performed in a chemical fume hood to minimize inhalation exposure.
-
Weighing: Weigh the required amount of solid this compound in the fume hood. Use appropriate tools to avoid generating dust.
-
Dissolving: Add the solvent to the solid this compound. Ensure the container is securely capped before mixing.
-
Labeling: Clearly label the solution with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.
Handling and Use in Experiments
-
Perform all experimental procedures involving this compound in a well-ventilated area, preferably a fume hood.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Use appropriate, calibrated equipment for all measurements and transfers.
-
After handling, wash hands thoroughly with soap and water.
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spills:
-
Evacuate the area and restrict access.
-
Wear appropriate PPE, including respiratory protection if the spill involves a powder.
-
Cover the spill with an inert absorbent material.
-
Carefully sweep or scoop up the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable decontamination solution, followed by soap and water.
-
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect unused solid this compound and any contaminated disposable materials (e.g., weigh boats, pipette tips) in a clearly labeled, sealed hazardous waste container. |
| Liquid Waste | Collect all solutions containing this compound in a labeled, sealed hazardous waste container. Do not dispose of down the drain. |
| Contaminated Materials | Dispose of contaminated gloves, lab coats, and other materials in a designated hazardous waste container. |
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Quantitative Data
The following table summarizes the known inhibitory concentrations of this compound against Glutathione S-Transferase.
| Parameter | Value | Target Enzyme | Reference |
| Ki | 3.7 µM | Rat Liver GST | [1] |
| IC50 | 1.10 µg/mL | Human pi class GST |
Visualization of a Key Experimental Workflow
The following diagram illustrates a general workflow for the safe handling and preparation of a this compound stock solution.
Caption: Workflow for Safe Preparation of this compound Stock Solution.
Visualization of the Inhibited Signaling Pathway
The following diagram illustrates the inhibition of the Glutathione S-Transferase (GST) detoxification pathway by this compound.
Caption: Inhibition of GST-mediated Detoxification by this compound.
References
- 1. Benastatins A and B, new inhibitors of glutathione S-transferase, produced by Streptomyces sp. MI384-DF12. I. Taxonomy, production, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benastatins A and B, new inhibitors of glutathione S-transferase, produced by Streptomyces sp. MI384-DF12. II. Structure determination of benastatins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
